molecular formula C13H12FNO2 B188156 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate CAS No. 282540-26-5

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

货号: B188156
CAS 编号: 282540-26-5
分子量: 233.24 g/mol
InChI 键: KISFDCXMMHLADD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12FNO2 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFDCXMMHLADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349814
Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282540-26-5
Record name Ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282540-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 282540-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted quinoline derivative of significant interest in the pharmaceutical industry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position of the quinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the well-established Conrad-Limpach synthesis as the primary pathway for the preparation of this important building block.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The most direct and widely recognized method for the synthesis of this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline derivative, which in this case is the tautomer of the desired 4-quinolone. The overall reaction is a two-step process:

  • Condensation: 4-Fluoroaniline reacts with ethyl acetoacetate to form an enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Cyclization: The enamine intermediate undergoes a thermal cyclization at high temperatures to yield the final product, this compound.

The reaction proceeds via an initial nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form the enamine. The subsequent intramolecular cyclization is a key step that requires significant thermal energy.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-FluoroanilineC₆H₆FN111.12Colorless to pale yellow liquid
Ethyl acetoacetateC₆H₁₀O₃130.14Colorless liquid
This compoundC₁₃H₁₂FNO₂233.24Solid

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR Spectral data available from commercial suppliers and literature.
¹³C NMR Spectral data available from commercial suppliers and literature.
IR (Infrared) Spectral data available from commercial suppliers and literature.
MS (Mass Spectrometry) Spectral data available from commercial suppliers and literature.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via the Conrad-Limpach reaction.

4.1. Materials and Reagents

  • 4-Fluoroaniline (≥99%)

  • Ethyl acetoacetate (≥99%)

  • Diphenyl ether (≥99%) or Dowtherm A

  • Ethanol (anhydrous)

  • Hexanes (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Sodium sulfate (anhydrous)

4.2. Equipment

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

4.3. Procedure

Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).

  • The mixture is heated to reflux (approximately 120-130 °C) with stirring.

  • Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • After completion, the excess ethyl acetoacetate and acetic acid are removed under reduced pressure using a rotary evaporator. The crude enamine is obtained as an oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • The crude enamine from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of enamine) in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated with vigorous stirring to a high temperature (typically 250-260 °C).

  • The reaction is maintained at this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The reaction mixture is then diluted with a non-polar solvent such as hexanes to precipitate the product.

  • The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • The solid is washed with hexanes to remove the high-boiling solvent.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford pure this compound.

  • The purified product is dried under vacuum.

4.4. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the solid product should also be determined and compared to the literature value.

Visualizations

5.1. Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the Conrad-Limpach synthesis for this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-Fluoroaniline 4-Fluoroaniline Enamine Intermediate Ethyl 3-((4-fluorophenyl)amino)but-2-enoate 4-Fluoroaniline->Enamine Intermediate + Ethyl acetoacetate (Reflux, cat. H+) Ethyl acetoacetate Ethyl acetoacetate Final Product This compound Enamine Intermediate->Final Product High Temperature (e.g., Diphenyl ether, 250 °C)

Caption: Conrad-Limpach synthesis pathway for the target molecule.

5.2. Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow start Start condensation Condensation of 4-Fluoroaniline and Ethyl acetoacetate start->condensation removal_volatiles Removal of Volatiles condensation->removal_volatiles cyclization Thermal Cyclization in High-Boiling Solvent removal_volatiles->cyclization precipitation Precipitation of Product cyclization->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

A Comprehensive Technical Guide to Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 282540-26-5

This in-depth technical guide provides a thorough overview of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 282540-26-5[1]
Molecular Formula C₁₃H₁₂FNO₂[1]
Molecular Weight 233.24 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%
Storage Temperature 2-8 °C
SMILES CCOC(=O)c1cc2cc(F)ccc2nc1C[1]
InChI 1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3[1]

Synthesis

The synthesis of this compound is most effectively achieved through the Combes quinoline synthesis . This classic reaction involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound. For the target molecule, the likely precursors are 4-fluoroaniline and ethyl acetoacetate.

Proposed Synthetic Pathway: Combes Reaction

The logical synthetic route involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization.

Combes Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Fluoroaniline P1 This compound R1->P1 + R2 Ethyl Acetoacetate R2->P1 C1 Acid Catalyst (e.g., H₂SO₄) C1->P1 C2 Heat C2->P1

Caption: Proposed Combes synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for this exact molecule is not detailed in the searched literature, the following procedure, adapted from the synthesis of a structurally related quinoline derivative, provides a robust starting point.

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst like polyphosphoric acid

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, combine one equivalent of 4-fluoroaniline with a slight excess (1.1 to 1.2 equivalents) of ethyl acetoacetate.

  • Acid Catalysis and Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction is typically heated to a temperature range of 100-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker of ice-water. The acidic solution is then neutralized with a base, such as sodium carbonate or a dilute sodium hydroxide solution, until a precipitate forms.

  • Isolation: The crude product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Spectroscopic Data

Although a publicly available Certificate of Analysis with spectral data was not found, chemical suppliers like ChemicalBook indicate the availability of such data.[2] Based on the structure and data for similar compounds, the expected spectral characteristics are as follows:

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. - Ethyl ester protons: a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). - Methyl group on the quinoline ring: a singlet around 2.7 ppm.
¹³C NMR - Carbonyl carbon of the ester around 165-170 ppm. - Aromatic carbons in the range of 110-150 ppm. - Carbons of the ethyl group around 60 ppm (CH₂) and 14 ppm (CH₃). - Methyl group carbon around 20-25 ppm.
IR (Infrared) - Strong C=O stretch from the ester at approximately 1720-1740 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1500-1650 cm⁻¹). - C-F stretch around 1100-1300 cm⁻¹. - C-H stretches from the alkyl and aromatic groups.
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z = 233.24. - Fragmentation pattern corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments of the quinoline core.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition and Analysis cluster_interpretation Structural Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of the compound.

Biological Activity and Applications

Currently, there is no specific information in the reviewed scientific literature regarding the biological activity or signaling pathway involvement of this compound itself. However, the quinoline scaffold, particularly fluoroquinolones, is of significant interest in drug discovery.

Derivatives of 6-fluoroquinoline-3-carboxylic acid have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Many fluoroquinolone derivatives are potent antibacterial agents.[3]

  • Antitumor Activity: Some novel quinoline analogs have been evaluated for their cytotoxicity against various cancer cell lines.[4][5]

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any intrinsic biological properties of this specific compound.

Logical Relationship in Drug Discovery

Drug Discovery Logic Core This compound (Building Block) Modification Chemical Modification (e.g., hydrolysis, amidation) Core->Modification Derivatives Novel Quinolone Derivatives Modification->Derivatives Screening Biological Screening (e.g., antimicrobial, antitumor assays) Derivatives->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: Role as a building block in drug discovery.

Safety Information

Based on supplier safety data sheets, this compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[1]

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement Precautionary Statements
GHS05 (Corrosion)DangerH318: Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS 282540-26-5) is a valuable chemical intermediate, particularly in the synthesis of substituted quinolines for potential pharmaceutical applications. While detailed experimental data on its physical properties and biological activity are limited in the public domain, its synthesis via the Combes reaction is well-established for analogous compounds. This guide provides a comprehensive overview of the available technical information and a framework for its synthesis and characterization, serving as a valuable resource for researchers in the field. Further investigation into the biological properties of this compound and its derivatives is warranted.

References

Spectroscopic Profile of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the available spectroscopic data, outlines experimental protocols for its acquisition, and presents a generalized workflow for such analyses.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

Note: Specific, experimentally verified ¹H NMR data for this compound was not found in the available literature. The table is a template for the expected proton signals.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Specific, experimentally verified ¹³C NMR data for this compound was not found in the available literature. The table is a template for the expected carbon signals.

Table 3: Mass Spectrometry Data
m/zIon Type
Data not available[M]+
Data not available[M+H]+

Note: Specific mass spectrometry data was not found. The expected molecular ion peaks are indicated.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C=O stretch (ester)
Data not available-C=N stretch (quinoline)
Data not available-C=C stretch (aromatic)
Data not available-C-F stretch
Data not available-C-O stretch (ester)
Data not available-C-H stretch (aromatic/aliphatic)

Note: Specific IR absorption data was not found. The table lists the expected characteristic absorption bands.

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of this compound are crucial for reproducibility. While a specific, detailed synthesis protocol for this exact molecule is not publicly available, a general procedure for the synthesis of quinoline derivatives and standard protocols for spectroscopic analyses are provided below.

Synthesis of Quinolines (General Procedure)

A common method for synthesizing quinoline derivatives is the Conrad-Limpach synthesis. A generalized procedure is as follows:

  • An aniline (in this case, 4-fluoroaniline) is reacted with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate.

  • The enamine is then cyclized at high temperature, often using a high-boiling point solvent like Dowtherm A, to yield the quinolone.

  • Further functionalization can be carried out as needed.

A supporting information document from the Royal Society of Chemistry mentions the purification of this compound by column chromatography on silica gel using a hexane/ethyl acetate (10:1) solvent system.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.[2]

  • Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, using a Fourier-Transform Infrared (FTIR) spectrometer.[3][4]

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation is a critical aspect of chemical research. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of "this compound." Further experimental work is required to populate the spectroscopic data tables definitively.

References

"Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, a representative synthetic protocol, and a general analytical workflow for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. This quinoline derivative is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the broader fluoroquinolone class of compounds, which include anticancer and antimicrobial properties.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₂FNO₂[1][2]
Molecular Weight 233.24 g/mol [1][2]
CAS Number 282540-26-5[1]

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This synthesis involves two primary steps: the condensation of an aniline with a β-ketoester to form an enamine, followed by a thermal cyclization to yield the quinoline ring system.

Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, equimolar amounts of 4-fluoroaniline and ethyl acetoacetate are mixed.

  • A catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) is added to the mixture.

  • The reaction mixture is heated, typically at a temperature range of 100-140°C, for 1-2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the water formed during the reaction is removed, often by azeotropic distillation. The crude intermediate, ethyl 3-(4-fluoroanilino)but-2-enoate, can be purified or used directly in the next step.

Step 2: Thermal Cyclization

  • The crude or purified enamine from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

  • The reaction is maintained at this temperature for a short period, usually 15-30 minutes.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or diethyl ether to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and then dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Analytical Workflow

The identity and purity of synthesized this compound, as well as its quantification in various matrices, can be determined using a standard analytical workflow. This typically involves sample preparation followed by chromatographic analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV Liquid Samples GC_MS GC-MS Concentration->GC_MS Volatile Samples Quantification Quantification (Calibration Curve) HPLC_UV->Quantification Identification Structural Identification (Mass Spectrum, Retention Time) HPLC_UV->Identification GC_MS->Quantification GC_MS->Identification

Caption: A general analytical workflow for the characterization of quinoline derivatives.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound have not been elucidated, the broader class of fluoroquinolones is known to exhibit significant biological activity. Many quinoline derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. Additionally, the fluoroquinolone core is a well-established scaffold in the development of antibiotics. Further research is required to determine the specific biological targets and mechanisms of action for this particular compound.

References

The Genesis of a Generation: An In-depth Technical Guide to the Discovery and History of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated quinolines, a pivotal class of synthetic antibacterial agents. From their serendipitous origins to the rational design of highly potent derivatives, this document delves into the key scientific milestones, experimental methodologies, and structure-activity relationships that have shaped this critical area of medicinal chemistry.

From a Byproduct to a Breakthrough: The Dawn of the Quinolone Era

The story of fluorinated quinolines begins not with a targeted drug discovery program, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2][3] This compound was identified as nalidixic acid , the first synthetic quinolone antimicrobial agent.[1][4] Approved for clinical use in the United States in 1964, nalidixic acid's therapeutic application was primarily limited to urinary tract infections caused by Gram-negative bacteria due to its narrow spectrum of activity and the rapid emergence of bacterial resistance.[1]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key structural modification: the introduction of a fluorine atom at the 6-position of the quinolone ring. This single substitution dramatically enhanced the antibacterial potency and broadened the spectrum of activity.

A pivotal moment in this evolution was the discovery of norfloxacin in 1977 by researchers at Kyorin Seiyaku in Japan.[5] Patented in 1978, norfloxacin demonstrated significantly improved activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against some Gram-positive organisms.[5][6] This marked the dawn of the "fluoroquinolone" era.

Building on this breakthrough, scientists at Bayer Pharmaceuticals introduced a cyclopropyl group at the N-1 position of the quinolone ring, leading to the synthesis of ciprofloxacin in the early 1980s.[7] Patented in 1983 and receiving its first FDA approval in 1987, ciprofloxacin exhibited even greater potency than norfloxacin, particularly against Gram-negative pathogens.[7]

The 1980s and 1990s saw a flurry of research and development in the field, leading to the introduction of new generations of fluoroquinolones with further enhancements in their pharmacokinetic profiles and antibacterial spectrum. A significant development was the introduction of levofloxacin , the pure S-(-)-enantiomer of the racemic ofloxacin. Patented in 1985 and first approved in the United States in 1996, levofloxacin offered improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[8][9][10]

Key Milestones in the Development of Fluorinated Quinolines: A Timeline

Fluoroquinolone Development Timeline cluster_0 First Generation (Quinolone) cluster_1 Second Generation (Fluoroquinolones) cluster_2 Third Generation (Expanded Spectrum) Nalidixic Acid Discovery 1962 Nalidixic Acid Discovered Nalidixic Acid Approval 1964 Nalidixic Acid Approved in US Nalidixic Acid Discovery->Nalidixic Acid Approval Norfloxacin Discovery 1977 Norfloxacin Discovered Nalidixic Acid Approval->Norfloxacin Discovery Introduction of Fluorine Norfloxacin Patent 1978 Norfloxacin Patented Norfloxacin Discovery->Norfloxacin Patent Ciprofloxacin Patent 1983 Ciprofloxacin Patented Norfloxacin Patent->Ciprofloxacin Patent Addition of Cyclopropyl Group Norfloxacin Approval 1986 Norfloxacin Approved in US Norfloxacin Patent->Norfloxacin Approval Ciprofloxacin Approval 1987 Ciprofloxacin Approved in US Ciprofloxacin Patent->Ciprofloxacin Approval Levofloxacin Patent 1985 Levofloxacin Patented Ciprofloxacin Approval->Levofloxacin Patent Chiral Resolution Levofloxacin Approval 1996 Levofloxacin Approved in US Levofloxacin Patent->Levofloxacin Approval

A timeline of key events in the discovery and development of quinolone and fluoroquinolone antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluorinated quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: The primary target in most Gram-negative bacteria. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.

  • Topoisomerase IV: The primary target in many Gram-positive bacteria. Topoisomerase IV is responsible for decatenating (unlinking) the daughter DNA molecules following replication, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits Ternary_Complex_Gyrase Ternary Complex (Fluoroquinolone-Gyrase-DNA) DNA_Gyrase->Ternary_Complex_Gyrase Ternary_Complex_TopoIV Ternary Complex (Fluoroquinolone-TopoIV-DNA) Topoisomerase_IV->Ternary_Complex_TopoIV DSB Double-Strand Breaks in Bacterial DNA Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of action of fluorinated quinolones targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated quinolones, providing a basis for comparison of their antibacterial potency and pharmacokinetic properties.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Nalidixic Acid4-16>128>128
Norfloxacin0.06-0.250.5-20.5-2
Ciprofloxacin0.015-0.060.25-10.25-1
Levofloxacin0.03-0.120.25-10.5-2

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative Pharmacokinetic Properties in Humans
CompoundOral Bioavailability (%)Serum Half-life (hours)Volume of Distribution (L/kg)Primary Route of Elimination
Norfloxacin35-453-41.5Renal
Ciprofloxacin60-803-52-3Renal and Non-renal
Levofloxacin>996-81.3Renal

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated quinolones.

Synthesis of Nalidixic Acid

Reaction: Condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis.[11][12][13][14]

Procedure:

  • A mixture of 2-amino-6-methylpyridine (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol) is heated at 100-110°C for 2 hours.

  • The resulting intermediate, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate, is added to a heated solution of diphenyl ether (100 mL) at 250°C. The mixture is refluxed for 15 minutes.

  • After cooling, the solid product is collected by filtration, washed with petroleum ether, and dried to yield ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

  • The ester (0.05 mol) is suspended in a 10% aqueous sodium hydroxide solution (50 mL) and refluxed for 1 hour.

  • The solution is cooled and acidified with hydrochloric acid to precipitate 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • The acid is then ethylated by refluxing with ethyl iodide in the presence of a base (e.g., sodium ethoxide) in ethanol to yield nalidixic acid.

  • The final product is purified by recrystallization.

Synthesis of Ciprofloxacin via Gould-Jacobs Reaction

Reaction: A multi-step synthesis starting from an appropriately substituted aniline and diethyl ethoxymethylenemalonate.

Procedure:

  • Formation of the quinolone core: 3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The resulting product is then cyclized by heating in a high-boiling point solvent like diphenyl ether to form the 4-hydroxyquinoline-3-carboxylate ester.

  • N-alkylation: The quinolone core is alkylated at the N-1 position with cyclopropyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

  • Piperazine addition: The chloro group at the 7-position is displaced by piperazine by heating the reactants in a suitable solvent like pyridine or DMSO.

  • Purification: The final product, ciprofloxacin, is purified by recrystallization.

Ciprofloxacin Synthesis Workflow Start 3-chloro-4-fluoroaniline + diethyl ethoxymethylenemalonate Condensation Condensation Start->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Quinolone_Core 4-hydroxyquinoline-3-carboxylate ester Cyclization->Quinolone_Core N_Alkylation N-Alkylation with cyclopropyl bromide Quinolone_Core->N_Alkylation Alkylated_Intermediate N-cyclopropyl quinolone ester N_Alkylation->Alkylated_Intermediate Hydrolysis Ester Hydrolysis Alkylated_Intermediate->Hydrolysis Carboxylic_Acid Quinolone-3-carboxylic acid Hydrolysis->Carboxylic_Acid Piperazine_Addition Piperazine Condensation Carboxylic_Acid->Piperazine_Addition Ciprofloxacin Ciprofloxacin Piperazine_Addition->Ciprofloxacin

A simplified workflow for the synthesis of Ciprofloxacin.
DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed, supercoiled) are then separated by agarose gel electrophoresis.[15][16][17][18]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, ATP, and DTT), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (fluoroquinolone).

  • Enzyme Addition: Add a purified DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Decatenation Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV. The decatenated mini-circles are separated from the catenated network by agarose gel electrophoresis.[19][20][21][22]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified topoisomerase IV enzyme to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: Stain the gel and visualize the DNA. Inhibition of decatenation is observed as a decrease in the amount of decatenated mini-circles with increasing inhibitor concentration.

Biological Assay Workflow cluster_0 DNA Gyrase Supercoiling Assay cluster_1 Topoisomerase IV Decatenation Assay Gyrase_Start Relaxed Plasmid DNA + Fluoroquinolone Gyrase_Reaction Add DNA Gyrase & Incubate at 37°C Gyrase_Start->Gyrase_Reaction Gyrase_Stop Stop Reaction Gyrase_Reaction->Gyrase_Stop Gyrase_Gel Agarose Gel Electrophoresis Gyrase_Stop->Gyrase_Gel Gyrase_Result Visualize Inhibition of Supercoiling Gyrase_Gel->Gyrase_Result TopoIV_Start kDNA + Fluoroquinolone TopoIV_Reaction Add Topoisomerase IV & Incubate at 37°C TopoIV_Start->TopoIV_Reaction TopoIV_Stop Stop Reaction TopoIV_Reaction->TopoIV_Stop TopoIV_Gel Agarose Gel Electrophoresis TopoIV_Stop->TopoIV_Gel TopoIV_Result Visualize Inhibition of Decatenation TopoIV_Gel->TopoIV_Result

Workflow for in vitro biological assays of fluorinated quinolones.

Logical Progression of Fluoroquinolone Development

The evolution of fluorinated quinolones can be viewed as a logical progression of structural modifications to the initial quinolone scaffold, each aimed at enhancing antibacterial activity, broadening the spectrum, and improving pharmacokinetic properties.

Fluoroquinolone Evolution Nalidixic_Acid Nalidixic Acid (First Quinolone) Fluorine_Addition Addition of Fluorine at C6 Nalidixic_Acid->Fluorine_Addition Leads to Norfloxacin Norfloxacin (First Fluoroquinolone) Fluorine_Addition->Norfloxacin Results in Cyclopropyl_Addition Addition of Cyclopropyl at N1 Norfloxacin->Cyclopropyl_Addition Leads to Ciprofloxacin Ciprofloxacin (Increased Potency) Cyclopropyl_Addition->Ciprofloxacin Results in Chiral_Resolution Chiral Resolution Ciprofloxacin->Chiral_Resolution Further development Levofloxacin Levofloxacin (Improved Gram-positive activity) Chiral_Resolution->Levofloxacin Results in

Logical progression of structural modifications in fluoroquinolone development.

Conclusion

The discovery and development of fluorinated quinolines represent a landmark achievement in the history of antibacterial chemotherapy. From the initial discovery of nalidixic acid to the highly potent and broad-spectrum agents in clinical use today, the journey of these compounds has been driven by a combination of serendipity and rational drug design. The strategic incorporation of the fluorine atom and other key substituents has led to a class of drugs that are indispensable in the treatment of a wide range of bacterial infections. Continued research in this area, guided by a deep understanding of their history, mechanism of action, and structure-activity relationships, holds the promise of developing next-generation quinolones to combat the ever-growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the fluoroquinolone family, its core structure is a foundational element in the development of potent therapeutic agents. This document details its chemical identity, synthesis protocols, and the well-established biological mechanism of the broader class of fluoroquinolone antibiotics.

Chemical Identity and Properties

This compound is a quinoline derivative characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position. These substitutions are crucial for its potential biological activity and its utility as a synthetic intermediate.

Structure:

The IUPAC name for this compound is This compound .[1]

The two-dimensional structure is as follows:

Chemical structure of this compound

Source: PubChem CID 9848123

Physicochemical Data:

All quantitative data for the compound are summarized in the table below for clear reference.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 282540-26-5[1][2]
Molecular Formula C₁₃H₁₂FNO₂[1]
Molecular Weight 233.24 g/mol [1]
Physical Form Solid
SMILES String CCOC(=O)c1cc2cc(F)ccc2nc1C
InChI Key KISFDCXMMHLADD-UHFFFAOYSA-N

Spectral Data:

Full spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for structure confirmation and purity assessment. Such data for this compound are available through specialized chemical suppliers.[3]

Synthesis and Experimental Protocols

The synthesis of the quinoline core of this molecule is often achieved through established named reactions in organic chemistry. The Gould-Jacobs reaction is a particularly relevant and powerful method for constructing the 4-hydroxyquinoline scaffold from which many derivatives are prepared.[4][5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6]

Proposed Synthetic Protocol: Modified Gould-Jacobs Reaction

This protocol outlines a plausible route for the synthesis of this compound.

Step 1: Condensation of 4-fluoroaniline with Ethyl Acetoacetate This step forms the key enamine intermediate.

  • Materials: 4-fluoroaniline, ethyl acetoacetate, catalytic amount of acid (e.g., p-toluenesulfonic acid), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux, continuously removing the water formed via the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude ethyl β-(4-fluoroanilino)crotonate intermediate.

Step 2: Thermal Cyclization This high-temperature step forms the quinoline ring system.

  • Materials: Crude ethyl β-(4-fluoroanilino)crotonate, high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).[7]

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a condenser, heat the high-boiling solvent to approximately 250 °C.[7]

    • Slowly add the crude intermediate from Step 1 to the hot solvent.[7]

    • Maintain the temperature and continue stirring for 15-30 minutes. Ethanol will distill off as the reaction proceeds.[7]

    • Monitor the reaction by TLC.

    • Once complete, allow the mixture to cool to room temperature, which should cause the product to precipitate.

    • Add a non-polar solvent like petroleum ether or hexane to facilitate further precipitation.

    • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Dehydroxylation (if necessary) A 4-Fluoroaniline C Ethyl β-(4-fluoroanilino)crotonate (Intermediate) A->C Toluene, cat. Acid, Reflux B Ethyl Acetoacetate B->C Toluene, cat. Acid, Reflux D Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate C->D High-Boiling Solvent (e.g., Dowtherm A), ~250°C E This compound (Final Product) D->E Standard Chlorination (e.g., POCl₃) followed by Reductive Dechlorination

Caption: Generalized workflow for the synthesis of the target quinoline.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not widely published, its structure is emblematic of the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position is known to markedly improve the antimicrobial activity of quinolone compounds.[8] Therefore, this molecule is a highly valuable precursor and intermediate for the synthesis of novel fluoroquinolone antibiotics.[8]

Research on structurally similar compounds provides insight into its potential. A study on novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, which use a similar core, demonstrated promising biological activities.[9]

Table: Biological Activity of a Structurally Related Quinolone Derivative

Activity TypeDetailsMIC ValueOrganism/Cell LineReference
Antibacterial Hexanoic acid-based derivative3.9 µg/mLStaphylococcus aureus[9]
Anti-biofilm Hexanoic acid-based derivative2.1 µg/mLStaphylococcus aureus[9]
Anti-biofilm Hexanoic acid-based derivative4.6 µg/mLBacillus subtilis[9]
Cytotoxicity Promising activity observed-DU145, A549, SKOV3, MCF7[9]

These findings underscore the potential of the 6-fluoroquinoline scaffold in developing agents with antibacterial, anti-biofilm, and cytotoxic properties.[9]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones are direct inhibitors of bacterial DNA synthesis.[10] They exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][12][13]

  • Target Enzymes:

    • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[][12]

    • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.[][12]

  • Molecular Interaction:

    • The fluoroquinolone molecule does not bind to the enzyme alone but rather to the enzyme-DNA complex.[14]

    • This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the enzyme from resealing the DNA strands.[10][14]

  • Cellular Consequence:

    • The stabilized, cleaved DNA complexes act as physical barriers, blocking the progression of the DNA replication fork.[10][12]

    • This halt in replication triggers a cascade of events, including the generation of double-strand DNA breaks, which ultimately leads to bacterial cell death.[12]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Action cluster_outcome Result DNA Bacterial DNA RepFork Replication Fork DNA->RepFork Unwinding Complex Ternary Complex (FQ-Enzyme-DNA) RepFork->Complex FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex Block Replication Blocked Complex->Block Inhibition DSB Double-Strand Breaks Block->DSB Death Bacterial Cell Death DSB->Death

References

Solubility and Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and a plausible synthetic route for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized experimental protocol for its determination. Furthermore, a detailed workflow for its synthesis via the Combes reaction is presented.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general information available for quinoline derivatives, a qualitative assessment of its solubility can be inferred. The compound is generally described as being soluble in organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble

Note: The qualitative assessments are based on general characteristics of similar quinoline derivatives and should be experimentally verified.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Ethanol, HPLC grade)

  • Calibrated analytical balance

  • Scintillation vials with Teflon-lined caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials.

    • Accurately pipette a fixed volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted, filtered samples.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Synthesis Workflow: Combes Quinoline Synthesis

The synthesis of this compound can be achieved through the Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of a substituted aniline with a β-diketone. In this case, 4-fluoroaniline reacts with ethyl acetoacetate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 4-Fluoroaniline P1 Acid-Catalyzed Condensation R1->P1 R2 Ethyl Acetoacetate R2->P1 P2 Cyclization P1->P2 Intermediate Formation Prod This compound P2->Prod Aromatization

Combes synthesis of this compound.

The workflow diagram above illustrates the key stages of the Combes synthesis for producing this compound. The process begins with the acid-catalyzed condensation of 4-fluoroaniline and ethyl acetoacetate, leading to the formation of an enamine intermediate. Subsequent intramolecular cyclization, followed by dehydration (aromatization), yields the final quinoline product.

Experimental Protocol: Synthesis via Combes Reaction

The following is a representative protocol for the synthesis of this compound.

Objective: To synthesize this compound from 4-fluoroaniline and ethyl acetoacetate.

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-fluoroaniline and ethyl acetoacetate in a 1:1 molar ratio.

    • Cool the mixture in an ice bath.

  • Acid Addition:

    • Slowly add concentrated sulfuric acid dropwise to the cooled mixture with constant stirring. The amount of acid should be catalytic.

  • Reaction:

    • After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental_Workflow start Start react Combine 4-Fluoroaniline and Ethyl Acetoacetate start->react acid Add H2SO4 (catalyst) react->acid reflux Heat to Reflux acid->reflux workup Quench, Neutralize, and Extract reflux->workup purify Purify (Recrystallization or Chromatography) workup->purify char Characterize (NMR, MS, IR) purify->char end End char->end

Experimental workflow for the synthesis of the target compound.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains a gap in the current literature, the provided protocols offer a starting point for experimental determination and synthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound and outlines detailed experimental protocols for the determination of key physical and stability parameters.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that while basic identifiers are readily available, specific experimental data such as melting and boiling points are not widely published in the public domain.

PropertyValueSource
Molecular Formula C₁₃H₁₂FNO₂Sigma-Aldrich[1]
Molecular Weight 233.24 g/mol Sigma-Aldrich[1]
CAS Number 282540-26-5Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Purity ≥95%ChemShuttle
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Stability and Storage

The stability of a compound is a critical factor in its handling, storage, and formulation. While specific stability data for this compound is not extensively documented, general considerations for fluoroquinolone compounds and supplier recommendations provide guidance.

General Stability: Fluoroquinolone derivatives can be susceptible to degradation under certain conditions, including exposure to light and extremes of pH.[2][3] Forced degradation studies on related compounds have shown that photolytic conditions can be a primary pathway for degradation.[3]

Storage Recommendations: Based on supplier information, it is recommended to store this compound at 2-8 °C. This suggests that the compound may be sensitive to higher temperatures and that refrigerated storage is necessary to ensure its long-term integrity.

The following diagram outlines a logical workflow for assessing the stability of a chemical compound.

G cluster_0 Compound Stability Assessment Workflow A Compound Sample B Forced Degradation Studies A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (e.g., H2O2) B->D E Photolytic (UV/Vis Light) B->E F Thermal (Elevated Temperature) B->F G Analytical Testing (e.g., HPLC, LC-MS) C->G D->G E->G F->G H Identify Degradants G->H I Determine Degradation Pathways H->I J Establish Storage Conditions & Shelf-life I->J

A generalized workflow for assessing compound stability.

Experimental Protocols

Due to the lack of publicly available experimental data for this compound, the following sections provide detailed, generalized protocols for determining its key physical and chemical properties. These methods are standard in the field of organic and medicinal chemistry.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: The loaded capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

The following diagram illustrates the workflow for determining the melting point.

G cluster_1 Melting Point Determination Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Observe Melting D->E F Record Temperature Range (Onset to Complete Liquefaction) E->F

Workflow for melting point determination.
Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology (Equilibrium Solubility Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for determining solubility.

G cluster_2 Equilibrium Solubility Determination Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (e.g., 24-48h at constant temp) A->B C Separate Undissolved Solid (Centrifuge/Filter) B->C D Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) C->D E Calculate Solubility D->E

Workflow for equilibrium solubility determination.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: The compound is subjected to a variety of stress conditions, including:

    • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

    • Photostability: Exposure to a controlled source of UV and visible light, as per ICH Q1B guidelines.[4][5]

    • Thermal Stress: Heating the solid compound at various temperatures.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array or mass spectrometric detector).

  • Data Evaluation: The extent of degradation is quantified, and any significant degradation products are identified and characterized. This information helps in elucidating degradation pathways.

Conclusion

References

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate: A Technical Review of Synthesis, Potential Biological Activities, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The quinoline scaffold is a key structural motif in numerous synthetic compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The introduction of a fluorine atom into the quinoline ring, particularly at the C-6 position, has been shown to enhance the biological activity of these compounds, a feature exemplified by the success of fluoroquinolone antibiotics. This technical guide provides a comprehensive review of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a member of this important class of molecules. While specific research on this exact compound is limited, this paper will explore its probable synthetic routes, physicochemical properties, and potential biological activities by drawing on data from closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueReference
CAS Number 282540-26-5[1][2]
Molecular Formula C₁₃H₁₂FNO₂[1][2]
Molecular Weight 233.24 g/mol [1][2]
Appearance Solid[1]
InChI Key KISFDCXMMHLADD-UHFFFAOYSA-N[1]
SMILES CCOC(=O)c1cc2cc(F)ccc2nc1C[1]

Table 1: Physicochemical properties of this compound.

Synthesis

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[3] A variation of this method utilizing microwave irradiation has been shown to improve yields and significantly reduce reaction times.[5]

Probable Synthetic Workflow

The synthesis of this compound would likely proceed via the reaction of 4-fluoroaniline with an appropriate β-keto ester, such as ethyl acetoacetate, followed by a cyclization reaction.

Gould-Jacobs_Reaction_Workflow Probable Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 4-Fluoroaniline Step1 Condensation Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Step2 Cyclization (e.g., thermal or microwave-assisted) Step1->Step2 Product This compound Step2->Product

A diagram illustrating the probable synthetic workflow.
Generalized Experimental Protocol for Gould-Jacobs Synthesis

The following is a generalized experimental protocol for the synthesis of a quinoline derivative via the Gould-Jacobs reaction, adapted from literature procedures.[5]

  • Mixing of Reactants: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline derivative (e.g., 4-fluoroaniline) and the β-keto ester (e.g., diethyl ethoxymethylenemalonate).

  • Microwave Irradiation: Heat the reaction mixture using a microwave synthesizer to a specified temperature (e.g., 250-300 °C) for a designated period (e.g., 5-15 minutes).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid and wash with a cold solvent, such as acetonitrile.

  • Drying and Analysis: Dry the isolated product under a vacuum and analyze its purity using techniques such as HPLC-MS.

Potential Biological Activities

Although biological data for this compound is not available, the quinoline-3-carboxylate scaffold is associated with significant biological activities, particularly cytotoxic and antimicrobial effects.[6][7][8]

Potential Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic activity of quinoline derivatives against a variety of cancer cell lines.[9][10] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular signaling pathways.[6][11]

Quinoline Derivative ClassCell Line(s)Reported IC₅₀ ValuesReference
Quinoline-3-carboxylate derivativesMCF-7, K5620.28 - 0.33 µM[6]
Quinoline-3-carboxylic acidMCF-7, HELASignificant growth inhibition[7]
Nitro-aldehyde quinoline derivativeCaco-2Highest cytotoxicity among tested derivatives[9]
3-Quinoline derivativesMCF-729.8 - 40.4 µmol L⁻¹[10]

Table 2: Examples of cytotoxic activities of various quinoline-3-carboxylate derivatives against cancer cell lines.

Potential Antimicrobial Activity

The fluoroquinolone class of antibiotics, which contains a fluorine atom at the 6-position of the quinoline ring, is well-known for its broad-spectrum antibacterial activity.[8][12] The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Fluoroquinolone DerivativeBacterial Strain(s)Reported MIC ValuesReference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidS. aureus, E. coli, K. pneumoniae1 - 4.1 µg/mL[13]
Diarylpyrazolylquinoline derivativesDengue Virus (DENV-1, -2, -3, -4)0.73 - 1.56 µM (IC₅₀)[8]
Various quinoline derivativesS. aureus, S. pyogenes, S. typhi, E. coli0.12 - 8 µg/mL[8]

Table 3: Examples of antimicrobial activities of various fluoroquinolone derivatives.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of quinoline derivatives are mediated through their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, this compound could potentially exert its effects through the following mechanisms:

  • Inhibition of ATM Kinase: Some quinoline-3-carboxamide derivatives have been shown to down-regulate the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[11] Inhibition of ATM can sensitize cancer cells to DNA-damaging therapies.

  • Induction of Apoptosis: Quinoline-3-carboxylate derivatives have been found to induce apoptosis in cancer cells through the up-regulation of intrinsic apoptosis pathways.[6]

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway Potentially Modulated by Quinoline Derivatives cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome Quinoline Quinoline Derivative Bax Bax/Bak Activation Quinoline->Bax induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A diagram of a simplified intrinsic apoptosis pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for measuring cellular metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a member of the promising class of fluoroquinolone derivatives. While direct experimental data on its biological activities are lacking, its structural features suggest it holds potential as a cytotoxic and/or antimicrobial agent. The probable synthetic route via the Gould-Jacobs reaction provides a clear path for its preparation and future investigation. Further research is warranted to synthesize and evaluate the biological properties of this compound, including its efficacy against various cancer cell lines and microbial strains, and to elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate via Combes Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the Combes quinoline synthesis. While often associated with the Gould-Jacobs reaction, the synthesis of this specific molecule from 4-fluoroaniline and ethyl acetoacetate is more accurately classified as a Combes reaction. This protocol outlines the two key steps: the formation of the enamine intermediate and its subsequent acid-catalyzed cyclization.

Reaction Overview

The synthesis proceeds in two main stages:

  • Formation of (Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate: This step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form the key enamine intermediate.

  • Acid-Catalyzed Cyclization: The intermediate undergoes an intramolecular cyclization in the presence of a strong acid to yield the final product, this compound.

Data Presentation

While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters based on general protocols for the Combes synthesis. Researchers should consider these as starting points for optimization.

ParameterStep 1: Enamine FormationStep 2: Cyclization
Reactants 4-Fluoroaniline, Ethyl acetoacetate(Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate
Solvent Toluene or neat (solvent-free)Polyphosphoric acid (PPA) or concentrated Sulfuric acid
Catalyst Acetic acid (catalytic amount)-
Temperature Reflux (approx. 110-120 °C)100-140 °C
Reaction Time 2-4 hours1-3 hours
Typical Yield >90% (for the intermediate)60-80% (optimization may be required)
Purification Removal of water and excess reactants under vacuum.Neutralization, extraction, and recrystallization.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)

This protocol describes the formation of the enamine intermediate.

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Toluene (optional, for azeotropic removal of water)

  • Acetic acid (catalytic amount)

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • If using a solvent, add toluene.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If toluene was used, remove it using a rotary evaporator. If the reaction was run neat, the crude product can be used directly in the next step after removal of any volatile impurities under vacuum.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the acid-catalyzed cyclization of the intermediate.

Materials:

  • (Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)

  • Ice-water bath

  • Beaker

  • Sodium bicarbonate solution (saturated) or other suitable base

  • Ethyl acetate or other suitable organic solvent for extraction

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a clean, dry flask, cautiously add the crude (Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate to pre-heated polyphosphoric acid (a weight ratio of approximately 1:10 of intermediate to PPA is a good starting point) or concentrated sulfuric acid at a controlled temperature (e.g., 100 °C).

  • Stir the mixture at the elevated temperature (e.g., 120-140 °C) and monitor the progress of the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

Visualizations

Reaction Pathway

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline Intermediate (Z)-Ethyl 3-((4-fluorophenyl)amino)but-2-enoate 4-Fluoroaniline->Intermediate Condensation - H2O Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Product This compound Intermediate->Product Acid-catalyzed Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization and Purification A Mix 4-Fluoroaniline and Ethyl Acetoacetate B Add catalytic Acetic Acid A->B C Reflux with Dean-Stark Trap B->C D Remove Solvent/Volatiles C->D E Add Intermediate to Hot Acid (PPA or H2SO4) D->E Intermediate F Heat and Stir E->F G Quench on Ice F->G H Neutralize with Base G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Recrystallize J->K Final_Product Final_Product K->Final_Product Pure Product

Caption: Experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Friedländer Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry due to their wide array of biological activities.[1] The quinoline scaffold is a core component of numerous pharmaceuticals with applications as anticancer, antibacterial, and antifungal agents.[1][2] The introduction of a fluorine atom at the 6-position of the quinoline ring is a common strategy to improve the pharmacological properties of these molecules, including metabolic stability and binding affinity to biological targets.[2] This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate and its derivatives via the Friedländer annulation, a classic and versatile method for constructing the quinoline ring system.[3][4]

The Friedländer synthesis involves the condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester.[3][4] This reaction can be catalyzed by either acids or bases and offers a straightforward route to variously substituted quinolines.[3] These compounds can serve as valuable intermediates in the development of novel therapeutic agents. For instance, derivatives of 6-fluoroquinoline have shown promise as potent anticancer agents by targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5]

Data Presentation

Table 1: Representative Reaction Conditions for the Friedländer Synthesis of Quinolines
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1p-Toluenesulfonic acidSolvent-free (Microwave)-0.2585-95[6]
2IodineSolvent-free1201-280-92[6]
3NoneWater703up to 97[7]
4Hydrochloric acidWaterReflux2-477-95[8]
5Copper(II) triflateEthanolReflux6-12Good to Excellent
Table 2: Biological Activity of Representative 6-Fluoroquinoline Derivatives
CompoundBiological ActivityCell Line/TargetIC₅₀ / MICReference
6-fluoro-2-(phenyl)-quinoline-4-carboxamide derivativeAnticancerEGFR Kinase0.49 µM
1-ethyl-6-fluoro-7-(fatty amido)...-4-oxoquinoline-3-carboxylateAntibacterialS. aureus3.9 µg/mL[9]
6,8-Difluoro-2-methylquinolin-4-amine analogAnticancerVariousNot specified
6-fluoro-quinoline derivativeAnticancerTopoisomerase I/IINot specified

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound using a microwave-assisted Friedländer annulation, which often provides higher yields and shorter reaction times.

Materials:

  • 1-(2-amino-5-fluorophenyl)ethanone

  • Ethyl acetoacetate

  • Glacial Acetic Acid (as catalyst and solvent)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-fluorophenyl)ethanone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-water (50 mL) and stir.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Friedländer Synthesis Workflow

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification reactant1 2-Amino-5-fluorophenyl Ketone mixing Mixing in Glacial Acetic Acid reactant1->mixing reactant2 Ethyl Acetoacetate reactant2->mixing reaction Microwave Irradiation (120°C, 15-30 min) mixing->reaction quench Quenching (Ice-water) reaction->quench neutralize Neutralization (NaHCO₃) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract purify Column Chromatography extract->purify product Ethyl 6-fluoro-2-methyl- quinoline-3-carboxylate purify->product

Caption: General workflow for the microwave-assisted Friedländer synthesis.

Plausible Signaling Pathway for Anticancer Activity

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quinoline 6-Fluoroquinoline Derivative EGFR EGFR quinoline->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription outcome Inhibition of Cell Proliferation, Survival, and Angiogenesis Transcription->outcome

Caption: Inhibition of the EGFR signaling pathway by a 6-fluoroquinoline derivative.

References

Application Notes and Protocols for the Doebner-von Miller Reaction in the Synthesis of Substituted Quinoline Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted quinoline esters utilizing the Doebner-von Miller reaction and its variations. Quinolines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The ability to introduce ester functionalities onto the quinoline scaffold further enhances their utility as key intermediates in drug discovery and materials science.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic organic synthesis method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[2] A notable variation of this reaction, particularly relevant for the synthesis of quinoline esters, involves the use of γ-aryl-β,γ-unsaturated α-ketoesters. This approach can lead to a reversal of the standard regioselectivity, yielding 2-carboxy-4-arylquinolines, which can then be readily esterified.[3]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction can be complex and is a subject of ongoing study.[4] One proposed pathway for the reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester to form a 2-carboxy-4-arylquinoline is depicted below. The reaction is thought to proceed via the formation of a Schiff's base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinoline.[3]

Doebner_von_Miller_Mechanism Aniline Substituted Aniline SchiffBase Schiff's Base Intermediate Aniline->SchiffBase Ketoester γ-Aryl-β,γ-unsaturated α-Ketoester Ketoester->SchiffBase Cyclization Intramolecular Electrophilic Cyclization SchiffBase->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation QuinolineAcid 2-Carboxy-4-arylquinoline Oxidation->QuinolineAcid Esterification Esterification QuinolineAcid->Esterification QuinolineEster Substituted Quinoline Ester Esterification->QuinolineEster

Caption: Proposed reaction mechanism for the synthesis of substituted quinoline esters.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-carboxy-4-arylquinolines, which are precursors to the corresponding esters, using a modified Doebner-von Miller approach.

Aniline Substituteγ-Aryl-β,γ-unsaturated α-KetoesterCatalyst/SolventTime (h)Yield (%)Reference
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA1261[3]
4-MethoxyanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA1280[3]
4-ChloroanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA1275[3]
AnilineMethyl (3E)-2-oxo-4-(4-chlorophenyl)but-3-enoateTFA1272[3]
4-MethylanilineMethyl (3E)-2-oxo-4-(4-methoxyphenyl)but-3-enoateTFA1285[3]
2-MethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA2445[3]
4-AminophenolMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA1279[3]

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a substituted quinoline ester. The first step is the synthesis of the quinoline carboxylic acid via a modified Doebner-von Miller reaction, and the second step is the esterification of the resulting carboxylic acid.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Combine aniline and ketoester - Add TFA solvent Start->ReactionSetup Heating Heating under Reflux (12-24 hours) ReactionSetup->Heating Workup1 Aqueous Workup: - Quench with water - Extract with ethyl acetate Heating->Workup1 Purification1 Purification: - Column chromatography Workup1->Purification1 QuinolineAcid Isolated Quinoline Carboxylic Acid Purification1->QuinolineAcid EsterificationSetup Esterification Setup: - Dissolve acid in alcohol - Add acid catalyst (e.g., H₂SO₄) QuinolineAcid->EsterificationSetup Heating2 Heating under Reflux EsterificationSetup->Heating2 Workup2 Aqueous Workup: - Neutralize with base - Extract with organic solvent Heating2->Workup2 Purification2 Purification: - Column chromatography or recrystallization Workup2->Purification2 FinalProduct Pure Substituted Quinoline Ester Purification2->FinalProduct End End FinalProduct->End

Caption: General experimental workflow for the two-step synthesis of substituted quinoline esters.

Protocol 1: Synthesis of 2-Carboxy-4-phenyl-7-methoxyquinoline

This protocol is adapted from the procedure described by Wang et al. (2006).[3]

Materials:

  • 4-Methoxyaniline (1.0 mmol, 123 mg)

  • Methyl (3E)-2-oxo-4-phenylbut-3-enoate (2.0 mmol, 380 mg)

  • Trifluoroacetic acid (TFA) (2 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 4-methoxyaniline (1.0 mmol) in trifluoroacetic acid (2 mL) in a round-bottom flask, add methyl (3E)-2-oxo-4-phenylbut-3-enoate (2.0 mmol).

  • Heat the reaction mixture at reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-carboxy-4-phenyl-7-methoxyquinoline.

Protocol 2: Synthesis of Ethyl 4-phenyl-7-methoxyquinoline-2-carboxylate

Materials:

  • 2-Carboxy-4-phenyl-7-methoxyquinoline (from Protocol 1)

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-carboxy-4-phenyl-7-methoxyquinoline in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 4-phenyl-7-methoxyquinoline-2-carboxylate.

Applications in Drug Development

Substituted quinoline esters are valuable scaffolds in drug discovery. The ester functionality can serve as a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. The quinoline core itself is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[5] Derivatives of quinoline have been investigated for their potential as anticancer, antimalarial, antibacterial, and antiviral agents.[6] The ability to fine-tune the substitution pattern on the quinoline ring through reactions like the Doebner-von Miller synthesis is crucial for optimizing the pharmacological properties of these compounds.

References

Application Notes and Protocols: Ethyl 6-fluoro-2-methylquinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate (CAS No: 282540-26-5) as a key intermediate in the discovery and development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the quinoline ring system offers unique electronic and steric properties that can be exploited to modulate the pharmacological profile of derivative compounds, including their potency, selectivity, and metabolic stability.

This document outlines the synthetic routes to access this versatile building block, detailed protocols for its conversion into bioactive molecules, and data on the biological activities of its derivatives, particularly in the areas of oncology and infectious diseases.

Chemical Properties and Synthesis

This compound is a stable, solid organic compound.

PropertyValue
CAS Number 282540-26-5
Molecular Formula C₁₃H₁₂FNO₂
Molecular Weight 233.24 g/mol

The synthesis of the quinoline core is often achieved through established methodologies such as the Doebner-von Miller reaction or the Friedländer synthesis.[2] A common laboratory-scale synthesis of related ethyl 4-hydroxy-2-methylquinoline-3-carboxylates involves the reaction of an appropriately substituted aminobenzoic acid with the sodium enolate of ethyl acetoacetate.[2]

Role as an Intermediate in Drug Discovery

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The ester functionality at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. The quinoline nitrogen can also be alkylated to further explore the structure-activity relationship (SAR).

Anticancer Drug Discovery

Quinolone derivatives are recognized as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Derivatives of 6-fluoroquinolone-3-carboxamide have shown potent inhibitory activity against VEGFR-2.[4]

A general synthetic route to access these inhibitors starting from a 6-fluoroquinolone ester is depicted below.

G cluster_synthesis Synthetic Pathway to Quinolone-3-Carboxamide Kinase Inhibitors start This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH, reflux) start->hydrolysis acid 6-Fluoro-2-methylquinoline-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling final_product 6-Fluoro-2-methylquinoline-3-carboxamide Derivatives coupling->final_product amine Primary or Secondary Amine (R-NHR') amine->coupling

Caption: Synthetic workflow for quinolone-3-carboxamide derivatives.

The following table summarizes the in vitro biological activity of synthesized 6-fluoroquinolone-3-carboxamide analogs against VEGFR-2 and the hepatocellular carcinoma cell line, HepG2.[4] Sorafenib, an approved multi-kinase inhibitor, is used as a reference compound.

Compound IDVEGFR-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)
10p F4-isopropyl-8.14
Sorafenib --0.0458.38

Data extracted from a study on analogous compounds.[4]

The data indicates that 6-fluoroquinolone derivatives can exhibit potent anticancer activity.

The diagram below illustrates the central role of VEGFR-2 in promoting cell proliferation and survival. Inhibition of this receptor by quinolone derivatives can block these downstream effects.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinolone-3-carboxamide Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade.

Antibacterial Drug Discovery

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[5] The 6-fluoroquinolone scaffold is a core component of many clinically successful antibacterial agents.[5] Derivatives of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate have been synthesized and evaluated for their antimicrobial properties.[6]

The following table presents the minimum inhibitory concentration (MIC) values for a representative fatty amide derivative of a 6-fluoroquinolone against various bacterial and fungal strains.[6]

Compound IDOrganismMIC (µg/mL)
8a Staphylococcus aureus MTCC 963.9
8a Bacillus subtilis MTCC 1214.6

Data extracted from a study on analogous compounds.[6]

These results highlight the potential for developing novel antibacterial agents from the 6-fluoroquinolone scaffold.

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules starting from a 6-fluoroquinolone ester intermediate. These should be adapted and optimized for specific target molecules.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 6-fluoro-2-methylquinoline-3-carboxylic acid.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Suspend the this compound (1 equivalent) in 1 M aqueous NaOH.[4]

  • Heat the mixture to reflux with stirring for 3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 with HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to yield the desired carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 6-Fluoro-2-methylquinoline-3-carboxamide Derivatives

Objective: To synthesize a library of 6-fluoro-2-methylquinoline-3-carboxamide derivatives.

Materials:

  • 6-Fluoro-2-methylquinoline-3-carboxylic acid (from Protocol 1)

  • A diverse set of primary and secondary amines

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials or a parallel synthesizer

  • Magnetic stirrer and stir bars

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the 6-fluoro-2-methylquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final amide derivative.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against VEGFR-2.

Materials:

  • Synthesized 6-fluoro-2-methylquinoline-3-carboxamide derivatives

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant VEGFR-2 kinase.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 6-fluoro-2-methylquinoline-3-carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[4]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential as anticancer agents through mechanisms such as VEGFR-2 inhibition, and as antimicrobial agents. The protocols provided herein offer a foundation for researchers to explore the rich medicinal chemistry of this scaffold and to develop new therapeutic agents for a range of diseases. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of compounds derived from this promising intermediate.

References

Application Notes and Protocols for Antibacterial Activity Assessment of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of heterocyclic compounds, with many of their derivatives exhibiting a wide range of pharmacological activities, including potent antibacterial properties. The fluoroquinolones, a subset of this class, are among the most successful synthetic antibacterial agents. This document provides detailed application notes and standardized protocols for assessing the antibacterial efficacy of "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate." While specific antibacterial data for this compound is not available in the public domain, the provided protocols are based on established methods for evaluating structurally similar quinoline derivatives.

Data Presentation: Antibacterial Activity of Representative Quinolone Derivatives

To provide a contextual understanding of the potential antibacterial efficacy of quinoline-based compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several related quinoline derivatives against a panel of common bacterial pathogens. It is crucial to note that this data is for structurally related compounds and not for "this compound" itself.

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Amifloxacin (a 1-methylamino-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)Escherichia coli Vogel0.25[1]
Quinolone-coupled hybrid 5dMethicillin-resistant Staphylococcus aureus (MRSA)0.125 - 8[2]
Quinolone-coupled hybrid 5dGram-negative strains0.125 - 8[2]
Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a)Staphylococcus aureus MTCC 963.9[3]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Staphylococcus aureus4.1[4]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Escherichia coli1[4]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Klebsiella pneumoniae1[4]

Experimental Protocols

The following protocols describe the standard methodologies for determining the in vitro antibacterial activity of a test compound like "this compound." The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[3][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

1. Materials:

  • Test Compound: this compound

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Enterococcus faecalis (ATCC 29212).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

2. Preparation of Test Compound:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of working concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

4. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the highest concentration of the test compound to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this across the plate to the desired final concentration. Discard 100 µL from the last dilution well.[3]

  • This will result in wells containing 100 µL of varying concentrations of the test compound.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (containing CAMHB and inoculum but no test compound) and a sterility control well (containing only CAMHB).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[5]

experimental_workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_results Results A Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Bacterial Culture (Fresh Plate) D Inoculum Preparation B->D E Inoculation of 96-Well Plate C->E D->E F Incubation (16-20h at 35°C) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H mechanism_of_action cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Normal Function Replication DNA Replication & Transcription Gyrase->Replication Enables CellDeath Cell Death Gyrase->CellDeath Trapped Complex Leads to DNA Breaks Compound Fluoroquinolone Compound Compound->Gyrase Inhibition

References

Application Notes and Protocols: Antifungal Properties of Quinoline-3-Carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antifungal properties.[1][2][3][4][5][6] The quinoline scaffold is considered a "privileged structure," indicating its ability to bind to multiple biological targets.[3][4] Modifications to the basic quinoline ring, such as the addition of fluorine atoms and various substituents, have led to the development of potent antifungal agents.[7][8] This document provides a summary of the antifungal activity of various quinoline-3-carboxylate analogues and related derivatives, along with detailed protocols for their evaluation.

Data Presentation

The following tables summarize the in vitro antifungal activity of various quinoline analogues against different fungal species. The data is presented as either EC₅₀ (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values.

Table 1: Antifungal Activity of Quinoline Derivatives against Phytopathogenic Fungi

CompoundTarget FungiEC₅₀ (μg/mL)Reference
Ac12Sclerotinia sclerotiorum0.52[9]
Ac12Botrytis cinerea0.50[9]
3f-4Sclerotinia sclerotiorum0.41[10][11]
3f-28Sclerotinia sclerotiorum0.55[10][11]
2bSclerotinia sclerotiorum>80% inhibition at 50 μg/mL[12]
2eSclerotinia sclerotiorum>80% inhibition at 50 μg/mL[12]
2fSclerotinia sclerotiorum>80% inhibition at 50 μg/mL[12]
2kSclerotinia sclerotiorum>80% inhibition at 50 μg/mL[12]
2nSclerotinia sclerotiorum>80% inhibition at 50 μg/mL[12]
2gRhizoctonia solani80.8% inhibition at 50 μg/mL[12]
8cErysiphe graminis1.48[13]

Table 2: Antifungal Activity of Quinoline-Thiazole Derivatives against Candida Species

CompoundC. albicans (ATCC 24433) MIC₉₀ (μg/mL)C. glabrata (ATCC 90030) MIC₉₀ (μg/mL)Reference
4b-<0.06[14][15]
4d1.951.95[14][15]
4e3.91<0.06[14][15]
4f-<0.06[14][15]
4i1.951.95[14][15]
4k1.951.95[14][15]
4l1.95-[15]
4m1.95-[15]
4n3.911.95[14][15]
Ketoconazole (Ref.)<0.060.24[14][15]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[16][17]

Materials:

  • Test compounds (quinoline analogues)

  • Fungal strains (e.g., Candida spp., Aspergillus spp., dermatophytes)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drug (e.g., Fluconazole, Ketoconazole)[14][17]

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For filamentous fungi, culture on Potato Dextrose Agar (PDA) at 30°C until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI 1640 medium to the final working concentration.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.016–1024 μg/mL).[16]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (fungal inoculum with a standard antifungal) and a negative control (fungal inoculum with vehicle).

    • Incubate the plates at 35°C for 24-48 hours for Candida species and at 30°C for 48-96 hours for filamentous fungi.[16]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.[14] This can be determined visually or by measuring the optical density using a microplate reader.

Protocol 2: Time-Kill Assay

This assay determines whether a compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.[16]

Materials:

  • Materials from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile dilution tubes

Procedure:

  • Prepare fungal cultures and test compound solutions in culture tubes at concentrations corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC.[16]

  • Incubate the tubes at the appropriate temperature with agitation.

  • At predetermined time points (e.g., 0, 3, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.[16]

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate a defined volume of each dilution onto SDA plates.

  • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each compound concentration. A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL from the initial inoculum.[16]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to the evaluation of antifungal quinoline analogues.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Design & Synthesize Quinoline Analogues mic Broth Microdilution (Determine MIC) start->mic time_kill Time-Kill Assay (Fungistatic vs. Fungicidal) mic->time_kill Active Compounds membrane Membrane Permeability Assay time_kill->membrane ros ROS Accumulation Measurement time_kill->ros mito Mitochondrial Membrane Potential Assay time_kill->mito model Infected Plant/Animal Model (Efficacy Testing) membrane->model Promising Candidates ros->model Promising Candidates mito->model Promising Candidates Proposed_Mechanism_of_Action cluster_compound Quinoline Analogue cluster_cell Fungal Cell cluster_outcome Cellular Outcome compound Compound Ac12 / 3f-4 / 3f-28 membrane Cell Membrane compound->membrane Interacts with ros ROS Accumulation compound->ros Induces mitochondria Mitochondria compound->mitochondria Affects permeability Increased Permeability membrane->permeability contents Release of Cellular Contents permeability->contents death Fungal Cell Death contents->death ros->death mmp Loss of Mitochondrial Membrane Potential mitochondria->mmp mmp->death Structure_Activity_Relationship quinoline Quinoline Core N C2 C3 C4 C5 C6 C7 C8 c6 C-6 Fluorine atom Generally enhances potency quinoline:c6->c6 Modification at c7 C-7 Various substituents Critical for potent activity quinoline:c7->c7 Modification at c8 C-8 CF, CCl, COMe Improves activity against anaerobes quinoline:c8->c8 Modification at substituents Position Modification Effect on Antifungal Activity

References

Application Notes and Protocols: "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" is not extensively documented in cancer research literature as a standalone agent, its core structure, the quinoline-3-carboxylate scaffold, is a key pharmacophore in the development of novel anticancer agents. This document provides an overview of the potential applications of this compound and its derivatives in oncology, based on the activities of structurally related molecules. The protocols detailed below are standard methods for evaluating the anticancer properties of such compounds.

Quinoline derivatives have demonstrated a broad range of pharmacological activities, including antineoplastic properties. The anticancer effects of quinoline-3-carboxylate and fluoroquinolone analogs are often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as topoisomerases and vascular endothelial growth factor receptor 2 (VEGFR-2). Modifications to the quinoline ring, particularly at the C6 and C7 positions, have been shown to significantly influence their cytotoxic activity.

Mechanism of Action of Related Compounds

The anticancer activity of quinoline-3-carboxylate derivatives is often multifactorial. Key mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger the intrinsic apoptosis pathway. This is often characterized by the activation of caspases, a family of proteases that execute programmed cell death.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cell proliferation.

  • Topoisomerase Inhibition: Similar to some established chemotherapeutic drugs, certain fluoroquinolone derivatives can inhibit human topoisomerase II enzymes. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 kinase activity by quinoline-based compounds can block this process, thereby impeding tumor growth.

Data Presentation: Anticancer Activity of Related Quinoline-3-Carboxylate Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoline-3-carboxylate and fluoroquinolone derivatives against several human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential potency of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate Compound 4mMCF-7 (Breast)0.33[1]
Compound 4nMCF-7 (Breast)0.33[1]
Compound 4kK562 (Leukemia)0.28[1]
Compound 4mK562 (Leukemia)0.28[1]
Fluoroquinolone Ciprofloxacin Derivative 97A549 (Lung)27.71[2]
Ciprofloxacin Derivative 97HepG2 (Liver)22.09[2]
Ciprofloxacin Derivative 5HL-60 (Leukemia)0.04[3]
Ciprofloxacin Derivative 5A549 (Lung)0.07[3]
Ciprofloxacin Derivative 5HeLa (Cervical)0.03[3]
Ciprofloxacin Derivative 12OVCAR-3 (Ovarian)21.62[3]
Ciprofloxacin Derivative 12A549 (Lung)32.98[3]
Ciprofloxacin Derivative 27HL-60 (TB) (Leukemia)1.21[3]
Ciprofloxacin Derivative 27HCT-116 (Colon)0.87[3]
Ciprofloxacin Derivative 27MCF7 (Breast)1.21[3]
Quinolone-3-carboxamide Derivative 10dHepG2 (Liver)1.07
Derivative 10eHepG2 (Liver)0.88
Derivative 10iHepG2 (Liver)1.60

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of "this compound" and its analogs are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: For adherent cells, gently detach them using trypsin and wash with serum-containing media. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Caspase Activity Assay (Colorimetric)

This assay measures the activity of caspases, key mediators of apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with the test compound. Collect 1-5 x 10^6 cells and lyse them using the provided lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 50 µL with lysis buffer.

  • Reaction Mix: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 5: VEGFR-2 Kinase Assay

This in vitro assay measures the inhibitory effect of a compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 Kinase Assay Kit (containing kinase buffer, ATP, and substrate)

  • Test compound

  • Luminescence-based detection reagent (e.g., Kinase-Glo™)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer and dilute the test compound to various concentrations.

  • Master Mix Preparation: Prepare a master mix containing 1X Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add the luminescence-based detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Signal Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_target_assay Target-Based Assay cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound Analog start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle caspase Caspase Assay (Apoptosis Pathway) treat->caspase vegfr2 VEGFR-2 Kinase Assay (Enzyme Inhibition) treat->vegfr2 analysis Determine IC50, Apoptosis Rate, Cell Cycle Distribution mtt->analysis apoptosis->analysis cell_cycle->analysis caspase->analysis vegfr2->analysis

Caption: Experimental workflow for evaluating the anticancer activity.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound Quinoline-3-carboxylate Derivative cell Cancer Cell compound->cell bax Bax/Bcl-2 Ratio ↑ cell->bax Induces mito Mitochondrial Membrane Potential ↓ bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis signaling pathway.

vegfr2_inhibition cluster_signaling Downstream Signaling compound Quinoline-based Inhibitor vegfr2 VEGFR-2 compound->vegfr2 Inhibits vegf VEGF vegf->vegfr2 Binds to pi3k PI3K/Akt Pathway vegfr2->pi3k Activates plc PLCγ/PKC Pathway vegfr2->plc Activates angiogenesis Angiogenesis pi3k->angiogenesis plc->angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by quinoline derivatives.

References

Application Note and Protocol for the Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Conrad-Limpach reaction, a well-established method for the formation of quinoline ring systems.[1][2][3] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of quantitative data and a visual representation of the experimental workflow to aid researchers in the successful synthesis of the target molecule.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in drug discovery. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a common feature in many modern fluoroquinolone antibiotics. This compound (CAS No: 282540-26-5) is a valuable building block for the synthesis of more complex and potent pharmaceutical agents.[4] The Conrad-Limpach synthesis provides a reliable route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters, followed by a thermal cyclization.[1][3][5] This application note details a robust protocol for the synthesis of this compound, adapted from established procedures for similar quinoline derivatives.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of an enamine intermediate from 4-fluoroaniline and ethyl acetoacetate, followed by a high-temperature cyclization to yield the final quinoline product.

Step 1: Enamine Formation

Step 1: Enamine Formation

Step 2: Thermal Cyclization

Step 2: Thermal Cyclization

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 4-Fluoroaniline (C₆H₆FN)

    • Ethyl acetoacetate (C₆H₁₀O₃)

    • Dowtherm A (or diphenyl ether)

    • Ethanol (C₂H₅OH)

    • Hexanes

    • Hydrochloric acid (HCl, catalytic amount)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dean-Stark trap

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

3.2. Synthesis Procedure

Step 1: Formation of Ethyl 3-(4-fluoroanilino)but-2-enoate (Enamine Intermediate)

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-fluoroaniline (0.1 mol, 11.11 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Add a catalytic amount of hydrochloric acid (2-3 drops).

  • The mixture is heated to 110-120 °C with stirring.

  • The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • After approximately 2-3 hours, when no more water is collected, the reaction is considered complete.

  • The excess reactants are removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • To the flask containing the crude enamine intermediate, add Dowtherm A (150 mL).

  • The mixture is heated to 250 °C with vigorous stirring under a nitrogen atmosphere. High-boiling point solvents are traditionally used for this reaction.[6]

  • Maintain this temperature for 30 minutes. The cyclization is accompanied by the evolution of ethanol.

  • After 30 minutes, the reaction mixture is allowed to cool to room temperature.

  • Upon cooling, the product will precipitate from the solvent.

  • The precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with hexanes (3 x 50 mL) to remove the high-boiling solvent.

  • The crude product is then recrystallized from ethanol to afford pure this compound as a solid.

Data Presentation

ParameterValue
Reactants
4-Fluoroaniline0.1 mol (11.11 g)
Ethyl acetoacetate0.1 mol (13.01 g)
Reaction Conditions
Enamine Formation Temp.110-120 °C
Enamine Formation Time2-3 hours
Cyclization Temp.250 °C
Cyclization Time30 minutes
Product
Product NameThis compound
CAS Number282540-26-5
Molecular FormulaC₁₃H₁₂FNO₂
Molecular Weight233.24 g/mol
AppearanceSolid
Expected Yield65-75%
Melting PointTo be determined

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_enamine Enamine Formation cluster_cyclization Cyclization cluster_workup Work-up and Purification A Combine 4-Fluoroaniline, Ethyl Acetoacetate, and HCl catalyst B Heat to 110-120°C A->B C Collect water via Dean-Stark trap B->C D Remove excess reactants under vacuum E Add Dowtherm A D->E F Heat to 250°C for 30 min E->F G Cool to room temperature F->G H Filter the precipitate G->H I Wash with Hexanes H->I J Recrystallize from Ethanol I->J K Obtain pure product J->K

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 4-Fluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Dowtherm A is a high-boiling point liquid and can cause severe burns. Handle with care at high temperatures.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this important chemical intermediate for further use in pharmaceutical research and development. The provided workflow diagram and data table offer a clear and concise overview of the entire process.

References

Application Note and Protocol: Purification of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate using silica gel column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound in high purity.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Synthesis of such compounds often results in crude mixtures containing starting materials, by-products, and other impurities. Column chromatography is a standard and effective method for the purification of these organic compounds. A critical consideration for quinoline derivatives is their potential for decomposition on standard silica gel due to the basicity of the quinoline nitrogen and the acidic nature of the silica.[1] To mitigate this, the following protocol incorporates the use of a deactivated silica gel stationary phase.

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[2]

  • Triethylamine (NEt₃)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Rotary evaporator

  • Collection tubes or flasks

Equipment:

  • Fume hood

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • TLC developing chamber

  • UV lamp (254 nm)

  • Clamps and stand for column

Experimental Protocol

1. Preparation of the Slurry and Packing the Column:

A slurry packing method is recommended for preparing a homogenous column bed.

  • In a beaker, measure the required amount of silica gel (approximately 50-100 times the weight of the crude sample).

  • Add the chosen eluent (see Table 1 for starting conditions) to the silica gel to form a slurry.

  • Ensure the column is securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.

  • Add a protective layer of sand on top of the silica gel bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, a dry loading method can be employed by adsorbing the crude product onto a small amount of silica gel.[3][4]

  • Carefully apply the sample solution to the top of the column.

  • Drain the solvent until the sample has entered the silica gel bed.

  • Gently add a small amount of the eluent to wash the sides of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate.

  • Collect the eluate in fractions of appropriate volumes.

  • Monitor the separation process using Thin Layer Chromatography (TLC).

4. Analysis and Product Recovery:

  • Spot each collected fraction on a TLC plate and develop it in the appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize the recommended starting conditions for the column chromatography and typical results. These may require optimization based on the specific impurity profile of the crude mixture.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate (92:8 to 80:20 v/v) with 1% Triethylamine[1][5]
Loading Technique Wet or Dry Loading[3][4]
Monitoring TLC with UV visualization (254 nm)[2][6]

Table 2: Example Purification Data

ParameterValue
Crude Sample Weight 1.0 g
Silica Gel Weight 75 g
Eluent Composition 90:10 n-Hexane:Ethyl Acetate + 1% NEt₃
Fraction Volume 15 mL
Elution Volume of Product 120 - 180 mL
Yield of Pure Product 0.85 g
Purity (by HPLC) >98%

Visualizations

Diagram 1: Column Chromatography Workflow

G A Preparation of Slurry (Silica Gel + Eluent) B Column Packing A->B C Sample Loading (Wet or Dry) B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for the purification of this compound.

Diagram 2: Decision Pathway for Solvent System Selection

G A Perform TLC with Test Solvents (e.g., Hexane:EtOAc ratios) B Rf of Compound ~0.3? A->B C Increase Polarity (More EtOAc) B->C No (Rf too low) D Decrease Polarity (More Hexane) B->D No (Rf too high) E Optimal Solvent System Found (Add 1% NEt3) B->E Yes C->A D->A F Proceed to Column Chromatography E->F

Caption: Logic for selecting the appropriate mobile phase for chromatography.

References

Unlocking the Therapeutic Potential of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Through Derivatization for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" is a promising starting material for the synthesis of novel therapeutic agents. Its strategic derivatization allows for the exploration of the chemical space around the quinoline core, enabling the modulation of its physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the derivatization of this lead compound and its subsequent biological screening.

Derivatization Strategies

The ester functional group at the C-3 position of this compound is a versatile handle for derivatization. Two primary strategies are highlighted here: aminolysis to form amide derivatives and hydrazinolysis to generate hydrazide intermediates, which can be further modified. These modifications can significantly impact the compound's interaction with biological targets.

Application Note 1: Synthesis of Amide Derivatives

The conversion of the ethyl ester to a diverse library of amides is a common and effective strategy to explore structure-activity relationships (SAR). The introduction of various amine moieties can influence factors such as hydrogen bonding capacity, lipophilicity, and steric bulk, all of which can affect biological activity.

Application Note 2: Synthesis of Hydrazide and Subsequent Derivatives

Hydrazinolysis of the ester yields a hydrazide, which is a key intermediate for synthesizing a variety of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems. These modifications can introduce new pharmacophoric features and enhance the compound's potential for biological interactions.

Biological Screening

Given the known activities of quinoline derivatives, initial biological screening of newly synthesized compounds should focus on their potential anticancer and antibacterial effects.

Application Note 3: Anticancer Screening

Many quinoline-based compounds exert their anticancer effects by interfering with key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGF pathways. The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Application Note 4: Antibacterial Screening

Fluoroquinolones, a class of antibiotics, are structurally related to the target compound. Therefore, screening for antibacterial activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Data Presentation

The following table summarizes the biological activity of fatty amide derivatives of a closely related quinolone core, demonstrating the potential for potent anticancer and antibacterial activity upon derivatization.[1]

Compound IDDerivative Structure (R Group)Cancer Cell LineIC50 (µM)[1]Bacterial StrainMIC (µg/mL)[1]
1a Hexanoic amideDU145 (Prostate)8.2Staphylococcus aureus3.9
A549 (Lung)10.5Bacillus subtilis4.6
SKOV3 (Ovarian)12.3
MCF7 (Breast)15.1
1b Octanoic amideDU145 (Prostate)7.5Staphylococcus aureus7.8
A549 (Lung)9.8Bacillus subtilis9.2
SKOV3 (Ovarian)11.6
MCF7 (Breast)14.2
1c Decanoic amideDU145 (Prostate)10.2Staphylococcus aureus15.6
A549 (Lung)12.8Bacillus subtilis18.5
SKOV3 (Ovarian)14.5
MCF7 (Breast)17.8
1d Lauric amideDU145 (Prostate)6.9Staphylococcus aureus31.2
A549 (Lung)8.4Bacillus subtilis35.4
SKOV3 (Ovarian)10.1
MCF7 (Breast)12.7
1e Myristic amideDU145 (Prostate)5.8Staphylococcus aureus62.5
A549 (Lung)7.1Bacillus subtilis68.2
SKOV3 (Ovarian)9.5
MCF7 (Breast)11.3

Note: The data presented is for derivatives of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate, a structurally related compound, as presented by Venepally et al., 2016.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

Objective: To synthesize amide derivatives from this compound via aminolysis.

Materials:

  • This compound

  • Various primary or secondary amines

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable high-boiling point solvent, add the desired amine (1.2-2 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Anticancer Screening using the MTT Assay

Objective: To evaluate the in vitro cytotoxicity of the synthesized quinoline derivatives against a panel of human cancer cell lines.

Materials:

  • Synthesized quinoline derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Screening using Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized quinoline derivatives against various bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

derivatization_workflow start This compound ester Ester Group (C3-Position) start->ester aminolysis Aminolysis (Various Amines) ester->aminolysis hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis amides Amide Derivatives Library aminolysis->amides hydrazide Hydrazide Intermediate hydrazinolysis->hydrazide further_derivatization Further Derivatization (e.g., Hydrazones) hydrazide->further_derivatization final_derivatives Final Derivatives Library further_derivatization->final_derivatives

Caption: Derivatization workflow of the parent compound.

biological_screening_workflow start Synthesized Derivative Library primary_screening Primary Biological Screening start->primary_screening anticancer Anticancer Screening (e.g., MTT Assay) primary_screening->anticancer antibacterial Antibacterial Screening (e.g., MIC Determination) primary_screening->antibacterial active_hits Identification of Active Hits anticancer->active_hits antibacterial->active_hits secondary_screening Secondary Screening & Lead Optimization active_hits->secondary_screening sar Structure-Activity Relationship (SAR) Studies secondary_screening->sar mechanism Mechanism of Action Studies secondary_screening->mechanism lead Lead Compound sar->lead mechanism->lead

Caption: Workflow for biological screening.

pi3k_akt_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt

Caption: PI3K/Akt/mTOR signaling pathway.

vegf_signaling_pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->VEGFR

Caption: VEGF signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Gould-Jacobs reaction for the synthesis of fluorinated quinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Gould-Jacobs synthesis of fluorinated quinolines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Condensation: The initial reaction between the fluorinated aniline and diethyl ethoxymethylenemalonate (DEEM) is incomplete.- Ensure a 1:1 to 1:1.2 molar ratio of aniline to DEEM. - Heat the initial mixture at 100-130°C for 1-2 hours to ensure the formation of the anilidomethylenemalonate intermediate.[1][2] - Monitor the reaction by TLC to confirm the consumption of the aniline.
Insufficient Cyclization Temperature: The thermal cyclization step requires high temperatures, often above 250°C, to overcome the activation energy barrier.[1][2][3]- Gradually increase the reaction temperature in increments of 10-20°C. For many substrates, temperatures in the range of 250-300°C are necessary.[1] - If using a high-boiling solvent like Dowtherm A or diphenyl ether, ensure the mixture is vigorously refluxing.[1][2] - Consider using microwave irradiation, which can achieve high temperatures rapidly and often improves yields.[1][4]
Decomposition of Reactants or Products: Fluorinated compounds can be sensitive to prolonged high temperatures, leading to degradation.- Optimize the reaction time at a given temperature. Prolonged heating can sometimes lead to lower yields due to decomposition.[3][4] - A thorough time-temperature examination is crucial to find the optimal balance between cyclization and degradation.[4] - Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.[1]
Formation of Side Products Decarboxylation: Loss of the 3-carboalkoxy group can occur at very high temperatures, leading to the formation of a 4-hydroxyquinoline without the ester.[1]- Carefully control the reaction temperature and time.[1] - If using a sealed vessel for microwave synthesis, monitor the pressure, as high pressure can promote decarboxylation.[1][4]
Tar Formation: Dark, tarry materials can form due to decomposition at high temperatures or prolonged heating.[1]- Optimize the temperature and reaction time to minimize degradation.[1] - Use a high-boiling, inert solvent to ensure uniform heat distribution.[1] - Ensure all reagents are pure and free of contaminants that could catalyze polymerization or decomposition.
Product Isolation Issues Product is a Viscous Oil or Difficult to Crystallize: This can be due to the presence of impurities or residual high-boiling solvent.[1]- Purify the crude product using column chromatography.[1] - Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1] - Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]
Regioselectivity Issues with Asymmetrically Substituted Anilines: Cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[5][6]- The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[5][6] - Separation of isomers may be necessary via chromatography or recrystallization. - Literature precedence for similar substituted anilines should be consulted to predict the major regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step process for synthesizing 4-hydroxyquinoline derivatives.[1][7] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester intermediate.[1][7] This intermediate then undergoes a high-temperature thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[1][7] Optional subsequent steps include saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline.[7][8]

Gould_Jacobs_Mechanism Aniline Fluorinated Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate QuinolineEster 4-Hydroxy-3-carboethoxy- fluorinated-quinoline Intermediate->QuinolineEster Thermal Cyclization (>250°C) QuinolineAcid Fluorinated Quinoline- 3-carboxylic Acid QuinolineEster->QuinolineAcid Saponification (e.g., NaOH) FinalProduct 4-Hydroxy- fluorinated-quinoline QuinolineAcid->FinalProduct Decarboxylation (Heat) Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification Reactants Mix Fluorinated Aniline and DEEM Heat1 Heat (100-130°C) Reactants->Heat1 AddSolvent Add High-Boiling Solvent (for conventional heating) Heat1->AddSolvent Heat2 High-Temperature Heating (Conventional or Microwave) AddSolvent->Heat2 Cool Cool Reaction Mixture Heat2->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Purify Recrystallize or Column Chromatography Filter->Purify Troubleshooting_Guide cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_isolation Isolation Solutions Start Problem with Gould-Jacobs Reaction LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts IsolationIssues Isolation Issues Start->IsolationIssues IncreaseTemp Increase Temperature LowYield->IncreaseTemp IncreaseTime Increase Reaction Time LowYield->IncreaseTime UseMicrowave Use Microwave Heating LowYield->UseMicrowave CheckStoichiometry Check Stoichiometry LowYield->CheckStoichiometry OptimizeTempTime Optimize Temp/Time SideProducts->OptimizeTempTime InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere ColumnChrom Column Chromatography IsolationIssues->ColumnChrom RemoveSolvent Thoroughly Remove Solvent IsolationIssues->RemoveSolvent Triturate Triturate with Non-polar Solvent IsolationIssues->Triturate

References

Reducing byproduct formation in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedländer Synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here, you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to help you minimize byproduct formation and improve the efficiency of your syntheses.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the Friedländer synthesis, offering practical advice and solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of self-condensation byproduct from my ketone starting material. How can I prevent this?

A1: Self-condensation of the ketone, an aldol condensation, is a common side reaction, particularly under basic conditions.[1] To mitigate this, consider the following strategies:

  • Switch to Acidic Catalysis: Using acidic catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or Lewis acids can favor the desired reaction pathway over ketone self-condensation.[1][2]

  • Modify the Ketone: If possible, use a ketone with only one α-methylene group to prevent self-condensation.

  • Use an Imine Analog: Replacing the 2-aminoaryl aldehyde/ketone with its imine analog can avoid the conditions that promote aldol side reactions.[1]

  • Slow Addition of Ketone: In some cases, slow addition of the ketone to the reaction mixture can help to maintain a low concentration of the ketone, thereby reducing the rate of self-condensation.[3]

Q2: I am observing poor regioselectivity with my unsymmetrical ketone, leading to a mixture of quinoline isomers. How can I control the reaction to favor one regioisomer?

A2: Achieving high regioselectivity with unsymmetrical ketones is a significant challenge in the Friedländer synthesis.[1] Here are several approaches to improve the selectivity:

  • Catalyst Selection: The choice of catalyst can strongly influence regioselectivity.

    • Amine Catalysts: Specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[3]

    • Ionic Liquids: Certain ionic liquids can promote regiospecific annulation.[4]

  • Introducing a Directing Group: Modifying the ketone with a directing group can favor reaction at a specific α-carbon. For example, introducing a phosphoryl group on one α-carbon can direct the condensation.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. Experimenting with different temperatures may favor the desired isomer.[5]

    • Slow Addition: As with aldol condensation, slow addition of the unsymmetrical ketone can sometimes improve regioselectivity.[3]

Q3: My reaction yield is low, and I suspect byproduct formation is the cause. What are the most common byproducts and how can I identify them?

A3: Besides ketone self-condensation products and regioisomers, other byproducts can form depending on the specific reactants and conditions. Common byproducts include:

  • Aldol Adducts: The initial aldol addition product may not fully dehydrate to the α,β-unsaturated intermediate.

  • Schiff Bases: The Schiff base intermediate formed between the 2-aminoaryl carbonyl and the ketone may be stable under certain conditions and not proceed to the cyclized product.[6]

  • Over-oxidation or Reduction Products: Depending on the catalyst and reaction conditions, the starting materials or product may undergo undesired oxidation or reduction.

Identification of these byproducts can be achieved through standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of multiple products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the major products and byproducts.

  • Mass Spectrometry (MS): To determine the molecular weights of the components in the reaction mixture.

Q4: Can I run the Friedländer synthesis under greener, more environmentally friendly conditions?

A4: Yes, several modifications to the traditional Friedländer synthesis have been developed to be more environmentally benign. These include:

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free or "neat" reaction conditions, often coupled with microwave irradiation, which reduces solvent waste.[2][7]

  • Water as a Solvent: In some cases, water can be used as a green solvent for the Friedländer synthesis.

  • Reusable Catalysts: The use of solid-supported or nanocatalysts allows for easy separation and reuse of the catalyst, minimizing waste.[7]

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the yield of the desired quinoline product. The following tables summarize the performance of various catalytic systems in the Friedländer synthesis.

Table 1: Comparison of Various Catalysts in Friedländer Synthesis

CatalystReactantsConditionsYield (%)Reference
[Hbim]BF₄ (Ionic Liquid)2-aminoacetophenone, acetylacetoneSolvent-free, 100 °C, 3-6 h93[7]
[Msim][OOCCCl₃] (Ionic Liquid)2-aminoaryl ketones, α-methylene carbonylsSolvent-free99[7]
C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid)2-aminobenzaldehyde, ketoneSolvent-free, 50 °C, 15 min90[7]
NiO Nanoparticles2-aminoaryl ketones, carbonyl compoundsEthanol, reflux, 80 °C, 2.5 min95[7]
SiO₂ Nanoparticles2-aminoaryl ketones, carbonyl compoundsMicrowave, 100 °C93[7]
Cu(II)-based MOF2-aminoacetophenone, ethyl acetoacetateSolvent-free, 80 °C, 8 hHigh[7]
Amberlyst-152-aminobenzophenone, ethyl acetoacetateEthanol, refluxGood[2]
Dowex 2 / Amberlite IRA 4002-aminobenzaldehyde, acetylacetoneEthanol, refluxGood[2]
β-CyclodextrinSubstituted 2-aminobenzophenone, dialkyl acetylenedicarboxylateAqueous medium, heatExcellent[2]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at reducing byproduct formation in the Friedländer synthesis.

Protocol 1: Microwave-Assisted, Solvent-Free Friedländer Synthesis using a Reusable Nanocatalyst

This protocol describes a green and efficient method for quinoline synthesis that minimizes solvent waste and allows for catalyst recycling.[7]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • SiO₂ nanoparticles (as catalyst)

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of SiO₂ nanoparticles.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for the time determined by reaction optimization (typically 5-15 minutes), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the product and filter to recover the SiO₂ nanoparticle catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Highly Regioselective Friedländer Annulation using an Amine Catalyst

This protocol is designed to achieve high regioselectivity in the synthesis of 2-substituted quinolines from unsymmetrical methyl ketones.[3]

Materials:

  • o-Aminoaromatic aldehyde (1.0 mmol)

  • Unmodified methyl ketone (e.g., 2-butanone) (1.1 mmol)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (catalyst)

  • Toluene (solvent)

Procedure:

  • To a solution of the o-aminoaromatic aldehyde (1.0 mmol) and TABO (catalytic amount) in toluene, slowly add the unmodified methyl ketone (1.1 mmol) at room temperature over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 2-substituted quinoline. The slow addition of the ketone is crucial for achieving high regioselectivity.[3]

Visualizations

The following diagrams illustrate key pathways and workflows in the Friedländer synthesis.

Friedlander_Pathways cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl\nCarbonyl 2-Aminoaryl Carbonyl Aldol\nAddition Aldol Addition 2-Aminoaryl\nCarbonyl->Aldol\nAddition Schiff Base\nFormation Schiff Base Formation 2-Aminoaryl\nCarbonyl->Schiff Base\nFormation α-Methylene\nKetone α-Methylene Ketone α-Methylene\nKetone->Aldol\nAddition α-Methylene\nKetone->Schiff Base\nFormation Aldol\nAdduct Aldol Adduct Aldol\nAddition->Aldol\nAdduct Dehydration1 Dehydration Aldol\nAdduct->Dehydration1 Unsaturated\nCarbonyl Unsaturated Carbonyl Dehydration1->Unsaturated\nCarbonyl Cyclization1 Intramolecular Cyclization Unsaturated\nCarbonyl->Cyclization1 Intermediate1 Intermediate1 Cyclization1->Intermediate1 Dehydration3 Dehydration Intermediate1->Dehydration3 Quinoline\nProduct Quinoline Product Dehydration3->Quinoline\nProduct Schiff Base Schiff Base Schiff Base\nFormation->Schiff Base Intramolecular\nAldol Intramolecular Aldol Schiff Base->Intramolecular\nAldol Cyclized\nIntermediate Cyclized Intermediate Intramolecular\nAldol->Cyclized\nIntermediate Dehydration2 Dehydration Cyclized\nIntermediate->Dehydration2 Dehydration2->Quinoline\nProduct

Caption: Mechanistic pathways of the Friedländer synthesis.

Troubleshooting_Workflow Start Start Reaction_Setup Set up Friedländer Synthesis Start->Reaction_Setup Analysis Analyze Reaction Mixture (TLC, NMR, MS) Reaction_Setup->Analysis Problem_Identified Problem Identified? Analysis->Problem_Identified Low_Yield Low Yield/ Incomplete Reaction Problem_Identified->Low_Yield Yes Byproducts Byproduct Formation Problem_Identified->Byproducts Regioisomers Mixture of Regioisomers Problem_Identified->Regioisomers Successful_Synthesis Successful Synthesis Problem_Identified->Successful_Synthesis No Optimize_Conditions Optimize Reaction Time, Temperature, or Catalyst Concentration Low_Yield->Optimize_Conditions Change_Catalyst Switch Catalyst (e.g., Acidic vs. Basic) Byproducts->Change_Catalyst Modify_Reactants Modify Reactants (e.g., use imine analog) Byproducts->Modify_Reactants Regioisomers->Change_Catalyst Control_Addition Control Reagent Addition (slow addition of ketone) Regioisomers->Control_Addition Optimize_Conditions->Analysis Change_Catalyst->Analysis Modify_Reactants->Analysis Control_Addition->Analysis

Caption: Troubleshooting workflow for Friedländer synthesis.

References

Technical Support Center: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of 2-substituted quinoline-3-carboxylates is the Combes synthesis or a related acid-catalyzed condensation reaction. This typically involves the reaction of a substituted aniline (in this case, 4-fluoroaniline) with a β-ketoester (ethyl acetoacetate) followed by an acid-catalyzed cyclization.

Q2: Why is the reaction temperature critical in quinoline synthesis?

High temperatures are often necessary for the cyclization step to form the quinoline ring. However, excessively high temperatures can lead to the formation of tar and other polymeric side products, which can significantly reduce the yield and complicate purification.[1] Careful temperature control is therefore crucial for a successful synthesis.

Q3: What is the purpose of using a strong acid catalyst like sulfuric acid or polyphosphoric acid?

Strong acids act as catalysts for both the initial condensation of the aniline with the β-ketoester and the subsequent intramolecular cyclization to form the quinoline ring system. The choice of acid can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (4-fluoroaniline and ethyl acetoacetate) and the formation of the product.

Q5: What are some common impurities I might encounter?

Common impurities include unreacted starting materials, polymeric tar-like substances, and potentially regioisomers depending on the reaction conditions and the specific synthtic route employed. In some quinoline syntheses, the formation of an isomeric product can be a significant side reaction.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.- Ensure the reaction is heated to the optimal temperature for cyclization (often high temperatures are required).- Monitor the reaction by TLC to ensure the starting materials are consumed before workup.- Increase the reaction time if starting materials persist.
Decomposition of starting materials or product at high temperatures.- Optimize the reaction temperature; avoid excessive heating.- Consider using a high-boiling inert solvent to maintain a consistent temperature and improve heat transfer.- For temperature-sensitive substrates, microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing degradation.
Formation of Dark Tar or Polymeric Material Harsh reaction conditions (high acid concentration, high temperature).- Add the strong acid catalyst slowly and with efficient cooling to control the initial exothermic reaction.- Ensure vigorous stirring to prevent localized overheating.- Consider using a milder acid catalyst or a biphasic reaction system to reduce polymerization of reactants.[1]
Difficult Purification Presence of viscous, tarry byproducts.- After the reaction, carefully pour the mixture onto crushed ice to precipitate the crude product and dilute the strong acid.- The crude product may require purification by steam distillation to remove tar before attempting column chromatography.- Column chromatography on silica gel is an effective final purification step.
Product is a Mixture of Isomers Lack of regioselectivity in the cyclization step.- The regioselectivity of the Combes synthesis can be influenced by the substituents on the aniline and the β-dicarbonyl compound, as well as the choice of acid catalyst.- Modifying the acid catalyst (e.g., from sulfuric acid to polyphosphoric acid) can sometimes alter the ratio of isomers formed.

Experimental Protocols

Proposed Synthesis of this compound via Combes-type Reaction

This protocol is a general guideline based on the Combes synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • 4-fluoroaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Crushed ice

  • Aqueous ammonia or sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Condensation: In a round-bottom flask, cautiously add 4-fluoroaniline (1 equivalent) to pre-cooled concentrated sulfuric acid (or PPA) with vigorous stirring. The mixture should be kept in an ice bath to manage the exothermic reaction.

  • Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the stirred mixture, maintaining a low temperature.

  • Cyclization: After the addition is complete, gradually heat the reaction mixture. The optimal temperature and time will need to be determined empirically but can range from 100°C to 250°C for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a base (e.g., concentrated aqueous ammonia or a cold sodium hydroxide solution) until the pH is approximately 8-9. The crude product may precipitate at this stage.

  • Extraction: If the product does not precipitate, or to recover all of the product, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., a 10:1 ratio, adjusted as needed based on TLC analysis) as the eluent.

Quantitative Data for Analogous Reactions

The following data is for analogous quinoline syntheses and is provided for illustrative purposes to guide optimization.

Table 1: Effect of Catalyst on Yield in a Combes-type Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄110465
PPA120278
ZnCl₂100655

Table 2: Influence of Reaction Time on Product Formation in a Thermal Cyclization

Time (min)Temperature (°C)Conversion of Intermediate (%)Yield of Product (%)
152505035
302508570
60250>9588
120250>9585 (slight degradation observed)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants 1. Mix 4-fluoroaniline and Ethyl Acetoacetate start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst heat 3. Heat for Cyclization catalyst->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Continue heating quench 5. Quench on Ice monitor->quench Reaction complete neutralize 6. Neutralize quench->neutralize extract 7. Extract neutralize->extract purify 8. Purify by Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_tlc Check TLC of crude mixture start->check_tlc unreacted_sm Unreacted Starting Materials? check_tlc->unreacted_sm Yes tar Significant Tar Formation? check_tlc->tar No unreacted_sm->tar No increase_time_temp Increase reaction time or temperature unreacted_sm->increase_time_temp Yes optimize_temp_acid Optimize temperature and acid addition tar->optimize_temp_acid Yes purification_issue Purification is difficult tar->purification_issue No

Caption: Troubleshooting decision tree for low yield in quinoline synthesis.

References

Troubleshooting quinoline synthesis: tar formation and low yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges such as tar formation and low yields. Below you will find troubleshooting guides in a question-and-answer format, quantitative data to optimize reaction conditions, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

General Issues

Q1: My quinoline synthesis reaction is resulting in a thick, dark tar and a very low yield. What are the general causes?

A1: Tar formation is a frequent challenge in many quinoline syntheses, often stemming from the harsh reaction conditions required. The primary causes include:

  • High Reaction Temperatures: Excessive heat can lead to the polymerization of starting materials and intermediates, a common issue in methods like the Skraup and Doebner-von Miller syntheses.[1][2]

  • Strong Acid Catalysts: While necessary for cyclization, strong acids can also promote side reactions and decomposition of sensitive functional groups, contributing to tar formation.[2]

  • Uncontrolled Exothermic Reactions: The Skraup synthesis, in particular, is notoriously exothermic.[3] Without proper control, localized hotspots can form, leading to charring and polymerization.

  • Reactive Intermediates: The in situ formation of reactive intermediates, such as acrolein from glycerol in the Skraup synthesis, can lead to self-polymerization if not consumed quickly by the desired reaction pathway.[3]

Q2: How can I improve the yield of my quinoline synthesis?

A2: Improving the yield often involves a systematic optimization of reaction parameters:

  • Catalyst Selection: The choice of acid or base catalyst is critical and substrate-dependent. For instance, in the Friedländer synthesis, a range of catalysts from Brønsted and Lewis acids to heterogeneous catalysts can be employed, with varying effectiveness.[4]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While some reactions require high temperatures for cyclization, it's important to find the optimal balance to maximize product formation and minimize decomposition.[1]

  • Solvent Choice: In reactions like the Conrad-Limpach synthesis, the use of a high-boiling, inert solvent can significantly improve yields compared to running the reaction neat.

  • Purity of Starting Materials: Ensure that your starting materials, particularly anilines and α,β-unsaturated carbonyl compounds, are pure and free from byproducts that could inhibit the reaction or contribute to tar formation.[2]

Method-Specific Troubleshooting

Q3: My Skraup synthesis is very violent and produces a lot of tar. How can I control it?

A3: To moderate the notoriously vigorous Skraup reaction and reduce tarring:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the exothermic nature of the reaction.[3]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction.[3]

Q4: I'm observing significant polymerization in my Doebner-von Miller reaction. How can this be minimized?

A4: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a primary cause of low yields and tar formation in the Doebner-von Miller reaction.[5] To mitigate this:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help to control the reaction rate and minimize polymerization.[2]

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in an organic phase can reduce its self-polymerization in the acidic aqueous phase.[5]

  • Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids and their concentrations to find the optimal conditions for your specific substrates.[2]

Q5: My Friedländer synthesis is giving a low yield. What should I check?

A5: For the Friedländer synthesis, low yields can often be addressed by:

  • Catalyst Optimization: The choice of catalyst is crucial. A variety of catalysts have been shown to be effective, and the optimal one will depend on your specific substrates.[4]

  • Anhydrous Conditions: If you are using a moisture-sensitive catalyst, ensure your reaction is carried out under strictly anhydrous conditions.

  • Reaction Temperature and Time: Some substrates may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction by TLC to determine the optimal conditions.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in reaction optimization.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

CatalystReaction Time (min)Yield (%)
Trifluoroacetic Acid (TFA)596
[Msim][OOCCCl₃]4599
[Msim]Cl7098
ImBu-SO₃H3092
SiO₂ Nanoparticles-93
NiO Nanoparticles2.595

Note: Yields are for specific model reactions and may vary with different substrates.

Table 2: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21248
Propyl Benzoate23155
Iso-butyl Benzoate24266
Mineral Oil>30095

Data suggests that higher boiling point solvents generally lead to better yields in the thermal cyclization step of the Conrad-Limpach synthesis.[6]

Table 3: Effect of Acid Catalyst on a Doebner-von Miller Reaction Yield

CatalystSolventTemperatureTime (h)Yield (%)
Hf(OTf)₄DichloromethaneRoom Temp4844
HClDichloromethaneRoom Temp48<2
H₂SO₄DichloromethaneRoom Temp48<2
Trifluoroacetic Acid (TFA)TolueneReflux2429
Trifluoroacetic Acid (TFA)NeatReflux1261
Formic AcidNeatReflux1276

Yields are for the formation of 2-carboxy-4-phenylquinoline from aniline and a γ-aryl-β,γ-unsaturated α-ketoester.[2]

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid.

  • Purification: The crude quinoline is often purified by steam distillation to separate the volatile product from the non-volatile tar.[3] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq) and concentrated hydrochloric acid.

  • Reactant Addition: Heat the mixture gently in a water bath. Slowly add crotonaldehyde (1.2 eq) from the dropping funnel with constant stirring over a period of 1 hour.

  • Oxidation: After the addition is complete, add an oxidizing agent such as nitrobenzene (0.5 eq).

  • Reaction: Heat the reaction mixture under reflux for 3-4 hours.

  • Work-up: Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation to separate the 2-methylquinoline. Extract the distillate with a suitable organic solvent (e.g., chloroform), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline
  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq) and the active methylene compound (1.2 eq).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% molecular iodine).

  • Reaction: Heat the reaction mixture at 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with an appropriate aqueous solution to remove the catalyst (e.g., saturated sodium thiosulfate for iodine). Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting quinoline synthesis.

Troubleshooting_Workflow Start Low Yield or Tar Formation Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If pure Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Conditions->Optimize_Catalyst If conditions are standard Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent Purification Improve Purification Technique Optimize_Solvent->Purification Success Improved Yield and Purity Achieved Purification->Success

Caption: A general troubleshooting workflow for addressing low yields and tar formation in quinoline synthesis.

Skraup_Reaction_Control cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Reaction Skraup Synthesis Aniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction Moderator Moderator (e.g., FeSO₄) Moderator->Reaction Controls Exotherm Quinoline Quinoline Reaction->Quinoline Desired Pathway Tar Tar Formation Reaction->Tar Side Reaction

Caption: Logical relationship of components in a moderated Skraup synthesis to control tar formation.

Purification_Strategy Crude_Product Crude Product with Tar Is_Product_Volatile Is the Quinoline Product Volatile? Crude_Product->Is_Product_Volatile Steam_Distillation Steam Distillation Is_Product_Volatile->Steam_Distillation Yes Chromatography Column Chromatography Is_Product_Volatile->Chromatography No Extraction Solvent Extraction Steam_Distillation->Extraction Pure_Product Pure Quinoline Extraction->Pure_Product Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification strategy to remove tar from the crude product.

References

Alternative catalysts for the synthesis of "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate," a key intermediate in pharmaceutical research. This guide focuses on alternative catalytic systems to traditional methods, aiming to provide greener, more efficient, and milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedländer annulation. This reaction involves the condensation of 2-amino-5-fluorobenzophenone (or a similar 2-aminoaryl ketone) with ethyl acetoacetate in the presence of an acid or base catalyst.[1][2][3]

Q2: Why should I consider alternative catalysts for the Friedländer synthesis?

A2: Traditional Friedländer synthesis often requires harsh conditions, such as high temperatures and strong acids or bases, which can lead to side reactions, reduced yields, and purification challenges.[1] Alternative catalysts, such as gold-based catalysts, p-toluenesulfonic acid, iodine, and solid acids like Nafion, can offer milder reaction conditions, improved yields, higher selectivity, and easier work-up procedures.[1][2][4][5]

Q3: What are the main challenges I might face during the synthesis of this specific quinoline derivative?

A3: Key challenges include:

  • Low Yields: Sub-optimal reaction conditions or catalyst deactivation can lead to poor conversion.

  • Side Reactions: The formation of byproducts, such as from self-condensation of ethyl acetoacetate (an aldol reaction), can complicate purification.[1]

  • Purification Difficulties: Removing the catalyst and separating the desired product from unreacted starting materials and byproducts can be challenging.

  • Regioselectivity: If an unsymmetrical ketone is used instead of ethyl acetoacetate, controlling the regioselectivity of the cyclization can be an issue.[1]

Alternative Catalyst Selection Guide

The choice of an alternative catalyst can significantly impact the efficiency and environmental footprint of your synthesis. Below is a summary of some effective catalysts for the Friedländer synthesis of functionalized quinolines.

Catalyst Comparison
CatalystTypical LoadingSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Advantages
Gold (III) Chloride (AuCl₃) 1-5 mol%Ethanol, Water25 - 801 - 685-95Mild conditions, high yields, often compatible with a range of functional groups.
p-Toluenesulfonic Acid (p-TsOH) 10-20 mol%Toluene, Solvent-free80 - 1202 - 880-92Inexpensive, readily available, effective under solvent-free conditions.[2]
Molecular Iodine (I₂) 1-10 mol%Ethanol, Solvent-free25 - 600.5 - 488-98Mild, inexpensive, and environmentally friendly catalyst.[4][5][6]
Nafion® NR50 (Solid Acid) 10-20 wt%Ethanol, Toluene80 - 1501 - 590-97Heterogeneous catalyst, easily recoverable and reusable, environmentally friendly.
Catalyst-Free (in Water) N/AWater70 - 1003 - 1275-97Greenest approach, avoids catalyst cost and removal, though may require longer reaction times.[7]

Note: The data in this table is compiled from various sources on Friedländer synthesis and may vary depending on the specific substrates and reaction scale.

Logical Workflow for Catalyst Selection

CatalystSelection Start Need to synthesize this compound Green_Chemistry Is 'Green Chemistry' a high priority? Start->Green_Chemistry Mild_Conditions Are mild reaction conditions critical? Green_Chemistry->Mild_Conditions No Catalyst_Free Catalyst-Free in Water Green_Chemistry->Catalyst_Free Yes Cost_Constraint Is cost a major constraint? Mild_Conditions->Cost_Constraint No Gold_Catalyst Gold Catalyst Mild_Conditions->Gold_Catalyst Yes Iodine Molecular Iodine Cost_Constraint->Iodine No p_TsOH p-TsOH Cost_Constraint->p_TsOH Yes Nafion Nafion® NR50 Catalyst_Free->Nafion Consider if catalyst-free is too slow Iodine->Nafion Consider for reusability

Caption: A decision-making workflow for selecting an alternative catalyst.

Detailed Experimental Protocols

Protocol 1: Molecular Iodine-Catalyzed Synthesis

This protocol is adapted from general procedures for iodine-catalyzed Friedländer annulation.[4][5][6]

Materials:

  • 2-Amino-5-fluorobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add 2-amino-5-fluorobenzophenone (1.0 mmol) and ethanol (5 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add ethyl acetoacetate (1.2 mmol) followed by molecular iodine (0.1 mmol).

  • Stir the reaction mixture at room temperature (25°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure this compound.

Protocol 2: Nafion® NR50-Catalyzed Synthesis

This protocol is based on methodologies for Nafion-catalyzed quinoline synthesis.

Materials:

  • 2-Amino-5-fluorobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Nafion® NR50 (50 mg, ~10 wt% of reactants)

  • Toluene (5 mL)

Procedure:

  • In a sealed vial, combine 2-amino-5-fluorobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), Nafion® NR50 (50 mg), and toluene (5 mL).

  • Heat the mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to recover the Nafion® NR50 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine 2-amino-5-fluorobenzophenone and ethyl acetoacetate in solvent Add_Catalyst 2. Add alternative catalyst (e.g., Iodine, Nafion) Reactants->Add_Catalyst Heat_Stir 3. Heat and stir at specified temperature Add_Catalyst->Heat_Stir Monitor 4. Monitor reaction by TLC/GC-MS Heat_Stir->Monitor Quench 5. Quench reaction / Filter catalyst Monitor->Quench Extract 6. Extract with organic solvent Quench->Extract Purify 7. Purify by column chromatography Extract->Purify Product Pure this compound Purify->Product

References

Scale-up challenges in the production of "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for the synthesis of this compound is a variation of the Gould-Jacobs reaction.[1][2][3] This multi-step process involves two key stages:

  • Condensation: The reaction is initiated by the condensation of 4-fluoroaniline with an ethyl acetoacetate equivalent, typically ethyl ethoxymethylenacetoacetate, to form an intermediate, ethyl 3-((4-fluorophenyl)amino)-2-butenoate.

  • Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.[1][2]

Q2: What are the typical reaction conditions for the thermal cyclization step?

The cyclization step is a critical, high-temperature process, generally requiring temperatures in the range of 250-300°C.[4] This is typically achieved by using a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether, to ensure uniform heat distribution and maintain the required temperature.[4]

Q3: Are there alternative methods to conventional heating for the cyclization step?

Yes, microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating.[5] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and purity of the final product.[5]

Q4: What are the major scale-up challenges associated with this synthesis?

Scaling up the production of this compound presents several challenges:

  • Heat Transfer: Achieving and maintaining a uniform high temperature (250-300°C) in a large reactor can be difficult.[6][7] Poor heat transfer can lead to localized overheating, causing degradation of the product and the formation of impurities.[4]

  • Mixing: Inefficient mixing in a large-scale reactor can result in non-uniform reaction conditions, leading to incomplete cyclization and increased byproduct formation.

  • Byproduct and Impurity Removal: The high temperatures can lead to the formation of dark, tarry substances and other byproducts which can be challenging to remove during purification.[4]

  • Safety: The high temperatures and the use of high-boiling point solvents require careful safety considerations to prevent thermal runaways and ensure safe handling of materials.[6][7][8]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Gradually increase the reaction temperature in increments of 5-10°C, ensuring it does not exceed 300°C. Extend the reaction time, monitoring the progress by TLC or HPLC.Increased conversion of the intermediate to the final product.
Degradation of Product If increasing temperature leads to darker reaction mixtures, reduce the temperature and incrementally increase the reaction time. Consider switching to a microwave-assisted protocol for better temperature control and shorter reaction times.Minimized byproduct formation and improved yield of the desired product.
Suboptimal Solvent Ensure the high-boiling point solvent is of high purity and inert. Consider evaluating alternative high-boiling point solvents.Improved reaction efficiency and reduced side reactions.
Problem 2: Formation of Dark Tarry Byproducts
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Optimize the reaction temperature by finding a balance between the rate of cyclization and the rate of degradation. Avoid prolonged heating at excessively high temperatures.A lighter-colored reaction mixture and a purer crude product.
Presence of Oxygen Conduct the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.Reduced formation of colored impurities.
Impure Starting Materials Ensure the 4-fluoroaniline and other reactants are of high purity before starting the synthesis.A cleaner reaction profile with fewer byproducts.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Residual High-Boiling Solvent After the reaction, ensure the high-boiling solvent is thoroughly removed under high vacuum. Consider a co-distillation with a lower-boiling solvent to aid removal.A solid or crystalline crude product that is easier to handle and purify.
Presence of Polar Impurities Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).Isolation of the pure this compound.
Product is an Oil If the product oils out during crystallization, try trituration with a non-polar solvent like hexane or petroleum ether to induce solidification. Seeding with a small crystal of the pure product can also be effective.A crystalline solid that can be easily filtered and dried.

Experimental Protocols

Protocol 1: Conventional Heating Synthesis
  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl 3-ethoxy-2-butenoate (1.1 eq). Heat the mixture at 120-140°C for 2-3 hours, during which ethanol is distilled off. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A (3-5 times the volume of the intermediate). Heat the mixture to 250°C under a nitrogen atmosphere and maintain this temperature for 30-60 minutes. Monitor the reaction completion by TLC or HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash with cold hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoroaniline (1.0 eq) and ethyl 3-ethoxy-2-butenoate (1.1 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor. Heat the mixture to 250°C and hold for 10-15 minutes. Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. A solid product should precipitate. Add a small amount of cold ethanol or acetonitrile to aid in the precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification start 4-Fluoroaniline + Ethyl 3-ethoxy-2-butenoate heat_condense Heat (120-140°C) start->heat_condense intermediate Ethyl 3-((4-fluorophenyl)amino)-2-butenoate heat_condense->intermediate heat_cyclize High Temperature (250°C) in Dowtherm A intermediate->heat_cyclize crude_product Crude Product heat_cyclize->crude_product purify Precipitation with Hexane & Recrystallization/Chromatography crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Product Yield cause1 Incomplete Cyclization start->cause1 cause2 Product Degradation start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Increase Temperature/Time cause1->solution1 solution2 Optimize Temperature/ Use Microwave cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: Troubleshooting Logic for Low Product Yield.

References

Purification strategies for removing starting materials from quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline Synthesis Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I should expect in my crude quinoline product?

A1: Impurities are highly dependent on the specific synthetic route used.[1]

  • Skraup or Doebner-von Miller Synthesis: These classic methods often use anilines, glycerol, α,β-unsaturated aldehydes or ketones, and strong acids like sulfuric acid.[2][3][4][5][6] The reactions are known for producing tarry by-products. Unreacted starting materials like aniline or nitrobenzene (used as an oxidizing agent) are common impurities.[1]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][7] Unreacted starting materials are the primary impurities. This method is generally cleaner and produces higher yields than the Skraup synthesis.[2]

  • General Impurities: Across various syntheses, you may also encounter isomeric impurities (regioisomers that can be difficult to separate) and residual solvents from the reaction or workup.[1]

Q2: My crude product is a dark, tarry oil. What is the best first step for purification?

A2: For dark, complex mixtures, especially from Skraup or Doebner-von Miller reactions, a multi-step workup is recommended before attempting chromatography or crystallization.[2] An initial acid-base extraction is highly effective for separating the basic quinoline product from neutral and acidic impurities.[8] This involves dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl) to protonate the quinoline, moving it into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified quinoline re-extracted into an organic solvent.

Q3: How do I effectively remove unreacted aniline from my product?

A3: Unreacted aniline is a common impurity that can often co-elute with the desired quinoline product in chromatography.[9][10] The most effective method for bulk removal is an acidic wash during the workup.[9][11] By washing the crude mixture (dissolved in a solvent like ethyl acetate or dichloromethane) with 1M HCl, the basic aniline is converted to its water-soluble hydrochloride salt and is extracted into the aqueous layer.[9][11] This process should be repeated two to three times to ensure complete removal.[11]

Q4: My quinoline derivative is turning yellow or brown. Is it decomposing?

A4: Pure quinoline is a colorless liquid, but it and its derivatives are often susceptible to turning yellow and then brown when exposed to air and light.[1] This is typically due to the formation of minor oxidized impurities and may not indicate significant degradation. For high-purity applications, storage under an inert atmosphere (like nitrogen or argon) in the dark is recommended.[1]

Q5: Should I choose crystallization or column chromatography for final purification?

A5: The choice depends on the scale, the nature of the impurities, and the desired final purity.

  • Crystallization is excellent for achieving very high purity (>99%) on a larger scale, especially if the main impurities have different solubility profiles.[8][11] It is often more cost-effective and scalable than chromatography.

  • Column Chromatography offers the highest resolution for separating complex mixtures or closely related isomers.[8] It is ideal for laboratory-scale purifications where the highest possible purity is required, though it can be less efficient in terms of yield and solvent consumption.[8][11]

Troubleshooting Guides

This section addresses specific issues encountered during purification experiments in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

  • Question: I'm trying to purify my product via silica gel chromatography, but I'm seeing significant streaking and product loss. What's happening and how can I fix it?

  • Answer: This is a common issue caused by the interaction of the basic nitrogen in the quinoline ring with the acidic silanol groups on the silica gel surface, leading to decomposition.[1]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent.[1] This will improve peak shape and reduce decomposition.[1]

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina instead of silica gel.[1][12] For very non-polar compounds, reversed-phase (C18) silica can also be an effective alternative.[1]

    • Solution 3: Minimize Contact Time. Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the acidic stationary phase.[1][13]

Issue 2: My product and a starting material (e.g., aniline) have the same Rf value on TLC.

  • Question: I cannot separate my product from a key starting material using column chromatography. How can I resolve this?

  • Answer: When compounds co-elute, a chemical modification or a change in the chromatographic system is necessary.

    • Solution 1: Acid-Base Extraction. Before chromatography, perform an acid-base extraction as described in the FAQs (Q3). This will selectively remove basic impurities like aniline, simplifying the mixture for chromatography.[9][11]

    • Solution 2: Change the Solvent System. The selectivity of the separation can be altered by changing the eluent. If you are using a standard hexane/ethyl acetate system, try a different solvent family, such as dichloromethane/methanol or a system containing 2-propanol.[12][14]

    • Solution 3: Salt Formation & Filtration. If the product is solid, you can sometimes selectively crystallize it by forming a salt (e.g., a hydrochloride or phosphate salt), which may have very different solubility properties than the impurity.[15]

Issue 3: I am getting a low yield after recrystallization.

  • Question: My product crystallizes, but the final yield is very low. How can I improve it?

  • Answer: Low yield in crystallization is often due to the product having significant solubility in the cold solvent or using too much solvent.[16]

    • Solution 1: Optimize the Solvent System. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[16]

    • Solution 2: Use an Anti-Solvent. Try an anti-solvent crystallization. Dissolve your compound in a small amount of a "good" solvent, then slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes cloudy, then allow it to cool slowly.[16]

    • Solution 3: Control the Cooling Rate. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to smaller crystals and lower recovery.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for common quinoline purification methods. Actual results will vary based on the specific derivative and crude purity.

Purification TechniqueAchieved Purity (%)Typical Yield (%)Key Application/NotesSource(s)
Distillation (Vacuum) >9784 - 91Excellent for thermally stable liquids; removes non-volatile tars.[8][17]
Acid-Base Extraction >95 (in organic phase)High (for recovery)Best for initial bulk cleanup; removes acidic/basic impurities.[8][11][18]
Crystallization (from solvent) 95 - 99.980 - 98Highly effective for achieving high purity with solid compounds.[1][11]
Crystallization (via salt formation) 98 - 99Not specifiedPowerful technique for achieving very high purity.[8][8][15]
Column Chromatography (Silica Gel) >9970 - 90High resolution for complex mixtures; best for lab scale.[8][11]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Crude Quinoline Workup

This protocol is designed to separate a basic quinoline derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently.[11]

  • Separation: Allow the layers to separate. The protonated quinoline and any other basic impurities (like aniline) will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a strong base (e.g., 40% NaOH solution) until the solution is strongly alkaline (pH > 12).[8] The quinoline will deprotonate and may separate as an oil or solid.

  • Re-extraction: Extract the liberated quinoline back into an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11] Filter and remove the solvent under reduced pressure to yield the purified quinoline base.[11]

Protocol 2: Flash Column Chromatography of a Quinoline Derivative

This protocol is for purifying a quinoline derivative using a modified eluent to prevent decomposition.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., hexanes/ethyl acetate) that gives your desired product an Rf value of approximately 0.3.[14]

  • Eluent Preparation: Prepare the bulk eluent identified in step 1. To this solvent mixture, add 0.5-1% triethylamine (NEt₃) to neutralize the silica gel.[1]

  • Column Packing: Pack a glass column with silica gel 60 as a slurry in the prepared eluent.[14] Ensure the silica bed is compact and level. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Apply positive pressure (using compressed air or a pump) to the top of the column to achieve a rapid flow rate (a drop of several inches of solvent level per minute).[13][19]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

Visualizations

Purification_Workflow cluster_workup Initial Workup cluster_analysis Analysis & Strategy cluster_purification Purification Methods start Crude Reaction Mixture acid_base Acid-Base Extraction start->acid_base check_state Is Product Solid? acid_base->check_state recrystallize Recrystallization check_state->recrystallize Yes distill Vacuum Distillation check_state->distill No (Liquid) check_purity High Purity Needed? chromatography Column Chromatography check_purity->chromatography Yes end_node Pure Quinoline Product check_purity->end_node No recrystallize->check_purity recrystallize->end_node chromatography->end_node distill->check_purity distill->end_node

Caption: A decision workflow for selecting a suitable purification strategy.

Troubleshooting_Chromatography cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Product Decomposes on Silica Column cause1 Acidic Silica Surface start->cause1 sol1 Add Triethylamine (1%) to Eluent cause1->sol1 sol2 Use Alternative Phase (Alumina, C18) cause1->sol2 sol3 Run Column Faster (Flash Conditions) cause1->sol3 end_node Improved Separation & Yield sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for product decomposition during silica gel chromatography.

References

Characterization of impurities in "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of this compound.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. A common synthetic route is the Conrad-Limpach or Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a β-ketoester or a malonic ester derivative, followed by thermal cyclization.[1][2][3]

  • Incomplete Condensation: The initial formation of the enamine intermediate may be incomplete. Ensure your starting materials, particularly the 4-fluoroaniline, are pure and dry. The reaction is often sensitive to pH; a catalytic amount of acid can be beneficial.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is critical and requires high temperatures, often in a high-boiling point solvent like Dowtherm or diphenyl ether. If the temperature is too low, cyclization will be incomplete. If it's too high or heating is prolonged, degradation of the product can occur.[4] Consider a systematic study of the cyclization temperature and time to find the optimal conditions.

  • Starting Material Purity: Impurities in the starting 4-fluoroaniline or the ethyl acetoacetate (for a Conrad-Limpach approach) can lead to side reactions. Verify the purity of your starting materials using techniques like NMR or GC-MS.

  • Atmosphere Control: At high temperatures, oxidative side reactions can occur. Conducting the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can improve the yield and purity of the final product.

Q2: I am observing a significant amount of an isomeric impurity. What is it and how can I avoid it?

A2: In syntheses like the Conrad-Limpach reaction, a key regioselectivity issue can arise from the initial condensation step. The aniline can react with either the keto group or the ester group of the β-ketoester.[2]

  • Kinetic vs. Thermodynamic Control: Reaction at the more reactive keto group, favored at lower temperatures, leads to the kinetic product, which upon cyclization yields a 4-quinolone (your desired product type).[2][5] Reaction at the ester group, favored at higher temperatures, gives the thermodynamic product, a β-keto anilide, which cyclizes to the isomeric 2-quinolone.[2]

  • Solution: To favor the formation of the desired 4-quinolone isomer, the initial condensation should be carried out at a moderate temperature (e.g., room temperature to 80 °C) before proceeding to the high-temperature cyclization step.

Q3: My final product is difficult to purify and appears to be a dark oil or tar. What should I do?

A3: The formation of dark, tarry substances is often due to polymerization or degradation side products, especially during the high-temperature cyclization.

  • Reaction Time and Temperature: As mentioned, excessive heat or prolonged reaction times can cause degradation.[4] Optimize these parameters carefully.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing polar impurities and colored byproducts. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is recommended.

    • Recrystallization: If a solid product can be isolated, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is an excellent way to improve purity.

    • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.

Q4: What are the most common impurities I should look for, and how can I identify them?

A4: Besides the 2-quinolone isomer, other common impurities include unreacted starting materials, incompletely cyclized intermediates, and byproducts from side reactions. Identification is best achieved using a combination of chromatographic and spectroscopic methods.

  • Common Impurities:

    • Unreacted 4-fluoroaniline: The starting aniline.

    • Unreacted Ethyl Acetoacetate: The starting β-ketoester.

    • Enamine Intermediate: The product of the initial condensation that has failed to cyclize.

    • Isomeric 2-quinolone: From the Knorr variation of the synthesis.[2]

    • Hydrolyzed Product: The corresponding carboxylic acid if the ester group is hydrolyzed during workup.

  • Identification: HPLC-MS is a powerful tool for identifying these impurities by their mass-to-charge ratio (m/z). NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can then be used to confirm their structures.

Data Presentation: Potential Impurities

The following table summarizes potential impurities in the synthesis of this compound.

Impurity NameStructureMolecular FormulaExact Mass (m/z)
4-Fluoroaniline (Starting Material)C₆H₆FN111.05
Ethyl Acetoacetate (Starting Material)C₆H₁₀O₃130.06
Enamine IntermediateC₁₃H₁₄FNO₃251.09
Ethyl 8-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Positional Isomer)C₁₃H₁₂FNO₃249.08
6-Fluoro-2-methylquinoline-3-carboxylic acid (Hydrolysis Product)C₁₁H₈FNO₂205.05
Ethyl 6-fluoro-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (2-Quinolone Isomer)C₁₃H₁₂FNO₃249.08

Experimental Protocols

Detailed methodologies for the characterization of impurities are provided below.

HPLC-UV Method for Purity Analysis

This protocol outlines a general method for determining the purity of the final product and quantifying impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 330 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile or a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent calculation. For quantification of specific impurities, a calibration curve should be prepared using certified reference standards.

LC-MS/MS Method for Impurity Identification

This protocol is for the identification and confirmation of unknown impurities.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • HPLC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Scan Range: m/z 50 - 500

  • Procedure:

    • Inject the sample into the LC-MS/MS system.

    • Acquire full scan data to detect the m/z of the main peak and any impurity peaks.

    • Perform MS/MS fragmentation analysis on the parent ions of interest to obtain structural information.

    • Compare the observed m/z values and fragmentation patterns with the potential impurities listed in the table above.

NMR Spectroscopy for Structural Characterization

NMR is essential for unambiguous structure confirmation of the product and characterization of isolated impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals for the desired product would include the ethyl ester group (a triplet and a quartet), the methyl group (a singlet), and distinct aromatic protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the quinoline backbone and substituent groups.

    • ¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atom on the quinoline ring. A single peak would be expected for the 6-fluoro position.[7]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and definitively assign the structure, especially when differentiating between isomers.

Visualizations

Workflow for Impurity Characterization

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep Crude Synthesis Product dissolve Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter tlc TLC Screening (Optional) filter->tlc Initial Check hplc_uv HPLC-UV Analysis filter->hplc_uv lc_ms LC-MS/MS Analysis filter->lc_ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) filter->nmr For pure/isolated samples purity Purity Assessment (Area %) hplc_uv->purity id Impurity Identification (Mass & Fragmentation) lc_ms->id structure Structure Confirmation nmr->structure id->structure Confirms MS data

Caption: General workflow for the characterization of impurities.

Troubleshooting Logic for Low Product Yield

G cluster_reaction Reaction Conditions cluster_materials Starting Materials cluster_solutions Potential Solutions start Low Product Yield check_temp Cyclization Temperature Correct? start->check_temp check_purity Purity of Aniline/Ketoester Verified? start->check_purity check_time Reaction Time Optimal? check_temp->check_time Yes optimize_temp Optimize Temperature (e.g., 240-260 °C) check_temp->optimize_temp No optimize_time Adjust Heating Time check_time->optimize_time No check_solvent Solvent Appropriate & Dry? check_purity->check_solvent Yes purify_sm Purify Starting Materials check_purity->purify_sm No use_inert Use Inert Atmosphere (N₂/Ar) check_solvent->use_inert Consider atmosphere

Caption: Decision tree for troubleshooting low reaction yields.

Simplified Conrad-Limpach Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_products Final Products aniline 4-Fluoroaniline enamine Enamine Intermediate (Kinetic Product) aniline->enamine Condensation (Low Temp) anilide Anilide Intermediate (Thermodynamic Product) aniline->anilide Condensation (High Temp) ketoester Ethyl Acetoacetate ketoester->enamine Condensation (Low Temp) ketoester->anilide Condensation (High Temp) product Desired 4-Quinolone (Ethyl 6-fluoro-2-methyl...) enamine->product Thermal Cyclization (~250°C) isomer Isomeric 2-Quinolone (Impurity) anilide->isomer Thermal Cyclization

Caption: Simplified reaction pathway showing desired product and isomeric impurity formation.

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for side reactions and other common issues encountered during the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to guide you through resolving experimental challenges.

Issue 1: Low Yield and Significant Tar/Polymer Formation

Q: My reaction mixture has turned into a thick, dark, intractable tar, leading to a very low yield of the desired quinoline. What is the cause and how can I mitigate this?

A: Tar formation is the most frequently encountered issue in the Doebner-von Miller synthesis.[1][2][3] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the harsh acidic conditions required for the reaction.[1][2]

Troubleshooting Steps:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[1] This helps manage the exothermic nature of the reaction and minimizes its self-polymerization.

  • Optimize Temperature: Excessive heat promotes polymerization.[2] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control exothermic events.[2]

  • Adjust Acid Catalyst: The type and concentration of the acid are critical.[1] Excessively harsh conditions can accelerate tar formation.[2] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[2][4]

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2][3]

  • Use an Acetal Protecting Group: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde as needed.[5]

Issue 2: Final Product is Contaminated with Dihydroquinoline Impurities

Q: My purified product shows the presence of partially hydrogenated quinoline derivatives. Why does this happen and how can I ensure complete aromatization?

A: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidizing agent is inefficient, used in insufficient amounts, or if conditions don't favor complete oxidation, these reduced byproducts can be isolated with your final product.[2]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2] Common oxidants in this reaction are derived from the reaction intermediates or can be added separately.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If reduced impurities are present in the isolated product, you may be able to perform a separate oxidation step using an appropriate agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Issue 3: Formation of Unexpected Isomers or Byproducts

Q: My analysis shows the presence of multiple quinoline isomers or other unexpected byproducts. What could be the cause?

A: The formation of unexpected products can arise from the specific substrates used or from alternative reaction pathways.

Potential Causes and Solutions:

  • Regioisomer Formation: The use of unsymmetrical anilines or β-diketones can lead to mixtures of regioisomers.[1] The regioselectivity can be difficult to control and may require significant optimization of catalysts and conditions.[5]

  • Substrate-Specific Byproducts: The electronic properties of the aniline can influence cyclization pathways.[1] For example, highly electron-rich anilines might undergo alternative cyclizations.

  • Fragmentation-Recombination Mechanism: The reaction mechanism can involve the fragmentation of an intermediate into an imine and a saturated ketone, which then recombine.[4][6][7][8] This complex pathway can lead to scrambled isotopes in labeling studies and potentially to a mixture of products depending on the stability of the fragments.

  • Thorough Characterization: To identify the unexpected product, a complete characterization using NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is essential.[1]

Catalyst and Condition Optimization Summary

The choice of acid catalyst and reaction conditions plays a crucial role in minimizing side reactions. The following table summarizes common catalysts and general recommendations.

Catalyst TypeExamplesAdvantagesDisadvantages / ConsiderationsMitigation Strategy
Brønsted Acids HCl, H₂SO₄, p-TsOH, HClO₄Readily available, effective catalysts.[1][4]Can be overly harsh, leading to significant tar formation.[2][5]Optimize concentration; start with milder conditions and lower temperatures.[5]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, InCl₃Can be milder and offer better control in some cases.[1][2][4]May require anhydrous conditions; can be more expensive.Screen various Lewis acids to find the optimal balance of reactivity and side product formation.[2]
Other IodineCan catalyze the reaction.[4]May not be as generally applicable as strong acids.Requires specific substrate and condition optimization.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylquinoline (Lepidine)

This protocol is a representative example of the Doebner-von Miller reaction.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask. Stir the mixture to form aniline hydrochloride.

  • Reagent Addition: Slowly add crotonaldehyde (or its precursor, acetaldehyde) dropwise to the stirred mixture.[3] Control the addition rate to manage the exothermic reaction, using an ice bath if necessary.[1]

  • Reaction: After addition is complete, add a Lewis acid catalyst like anhydrous zinc chloride.[1] Heat the mixture to reflux for the specified time (e.g., 4-7 hours).[1][9] Monitor the reaction's progress using TLC.

  • Work-up and Neutralization: Cool the reaction mixture. Carefully make the solution strongly alkaline by adding a base such as a slurry of slaked lime (calcium hydroxide) or concentrated sodium hydroxide solution to neutralize the acid and precipitate the catalyst.[1][3]

  • Isolation and Purification: Perform steam distillation on the neutralized mixture.[1][3] The 2-methylquinoline product is steam-volatile and will co-distill with water. Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., chloroform, dichloromethane).[1][2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1]

Protocol 2: Troubleshooting Tar Formation with Acid-Base Extraction

If significant tar has formed and steam distillation is not feasible, this purification method can be attempted.

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a saturated base solution (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction: Extract the neutralized mixture multiple times with an organic solvent like ethyl acetate or dichloromethane.[5] The desired quinoline product should move to the organic phase, while many polymeric tars may remain in the aqueous phase or as an insoluble residue.

  • Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Final Purification: The resulting crude product will likely require further purification by column chromatography or distillation to separate the desired quinoline from soluble side products.[2][5]

Visualized Workflows and Mechanisms

Doebner_von_Miller_Pathways Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Addition 1,4-Michael Addition Reactants->Michael_Addition Desired Pathway Side_Reaction Acid-Catalyzed Self-Condensation Reactants->Side_Reaction Major Side Reaction Acid Acid Catalyst (Brønsted or Lewis) Acid->Reactants Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation of Dihydroquinoline Dehydration->Oxidation Product Desired Quinoline Product Oxidation->Product Byproduct Tar / Polymer Byproduct Side_Reaction->Byproduct

Caption: Competing pathways in the Doebner-von Miller synthesis.

Troubleshooting_Workflow Start Doebner-von Miller Reaction Performed Check_Yield Low Yield or Excessive Tarring? Start->Check_Yield Optimize_Conditions Optimize Conditions: 1. Slower Reagent Addition 2. Lower Temperature 3. Screen Catalysts 4. Use Biphasic System Check_Yield->Optimize_Conditions Yes Check_Purity Product Contaminated? Check_Yield->Check_Purity No Optimize_Conditions->Start Re-run Reaction Reduced_Impurity Reduced Impurities (Dihydroquinolines)? Check_Purity->Reduced_Impurity Yes Success Successful Synthesis Check_Purity->Success No (Clean Product) Oxidize - Ensure sufficient oxidant - Perform post-reaction oxidation Reduced_Impurity->Oxidize Yes Isomers Unexpected Isomers? Reduced_Impurity->Isomers No Oxidize->Success Characterize - Re-evaluate substrate structure - Full characterization (NMR, MS) - Optimize for regioselectivity Isomers->Characterize Yes Isomers->Success No Characterize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and reduces yield.[2][3] Prevention strategies include slow addition of the carbonyl compound, using the lowest effective reaction temperature, optimizing the acid catalyst, and employing a biphasic solvent system to sequester the carbonyl compound from the acidic aqueous phase.[1][2]

Q2: What are the primary causes of low quinoline yield? A2: Low yields can stem from several factors:

  • Polymerization of the carbonyl compound: This is a major cause, consuming starting material to form tars.[5]

  • Harsh reaction conditions: High temperatures and highly concentrated acids can degrade both starting materials and the quinoline product.[5]

  • Substrate reactivity: Anilines with strong electron-withdrawing groups can be unreactive, requiring more forcing conditions which may also promote side reactions.[5]

  • Incomplete oxidation: Failure to convert the dihydroquinoline intermediate to the final product leaves behind impurities and lowers the yield of the desired aromatic product.[2]

Q3: How can I improve the regioselectivity of the reaction? A3: Controlling regioselectivity, especially with unsymmetrical substrates, is a significant challenge. While standard conditions with α,β-unsaturated aldehydes often favor 2-substituted quinolines, modifying the reactants can alter the outcome.[5] For instance, using γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid can favor the formation of 4-substituted quinolines.[5] For other systems, a systematic screening of reaction parameters (catalyst, solvent, temperature) using a Design of Experiments (DoE) approach may be necessary to find conditions that favor the desired regioisomer.[2][10]

References

Technical Support Center: Microwave-Assisted Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the microwave-assisted synthesis of "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate," a key intermediate in pharmaceutical research. By leveraging microwave technology, the efficiency of the Gould-Jacobs reaction for producing this compound can be significantly improved.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for the synthesis of this compound compared to conventional heating?

Microwave-assisted synthesis offers several key advantages over traditional heating methods, including dramatically reduced reaction times (minutes versus hours), often leading to higher product yields and improved purity.[1] This is attributed to the efficient and direct heating of the reaction mixture, which results in faster reaction rates.

Q2: Which named reaction is typically used for the synthesis of this quinoline derivative under microwave conditions?

The Gould-Jacobs reaction is a well-established and effective method for synthesizing 4-hydroxyquinoline derivatives, which are precursors to the target molecule.[2] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization that is well-suited for microwave assistance.

Q3: What are the typical solvents and catalysts used in the microwave-assisted Gould-Jacobs reaction?

Polar solvents like DMF and DMSO are commonly used as they couple efficiently with microwave irradiation. However, high-boiling inert solvents such as diphenyl ether are often employed for the high-temperature cyclization step.[3][4] In many cases, the reaction can be performed under solvent-free conditions, offering a greener alternative. While the Gould-Jacobs reaction is often performed without a catalyst, some variations may utilize acid or base catalysts to promote condensation.

Q4: Can a domestic microwave oven be used for this synthesis?

It is strongly advised not to use a domestic microwave oven for chemical synthesis. These appliances lack precise temperature and pressure controls, which can lead to poor reproducibility and significant safety hazards, especially when working with organic solvents. Dedicated scientific microwave reactors are equipped with the necessary safety features and allow for precise control of reaction parameters.

Q5: What are the key reaction parameters to optimize for this synthesis?

The most critical parameters to optimize are temperature and reaction time. Microwave synthesis allows for rapid and precise control of these variables. Power should be adjusted to maintain the target temperature. Careful optimization is necessary to maximize yield and minimize the formation of byproducts.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Condensation: The initial reaction between 4-fluoroaniline and diethyl (ethoxymethylene)malonate may be incomplete.2. Incomplete Cyclization: The high temperature required for the cyclization step was not reached or maintained for a sufficient duration.3. Reagent Decomposition: Starting materials or the intermediate may have decomposed at the set temperature.1. Optimize Condensation: Ensure equimolar or a slight excess of the malonic ester derivative is used. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonic ester intermediate before proceeding to cyclization.2. Increase Temperature/Time: Gradually increase the reaction temperature in increments of 10-20°C. Extend the reaction time, but be mindful of potential degradation. Microwave heating allows for rapid adjustments.[2][5]3. Use Fresh Reagents: Ensure the purity and freshness of starting materials.
Formation of Dark Tarry Materials 1. Excessive Temperature or Time: Prolonged exposure to high temperatures can lead to decomposition and polymerization.2. Presence of Impurities: Impurities in the starting materials can catalyze side reactions.1. Optimize Conditions: Reduce the reaction temperature and/or shorten the irradiation time.[5] A systematic optimization of both parameters is crucial.2. Purify Starting Materials: Ensure the aniline and malonate reagents are of high purity.
Formation of Decarboxylated Byproduct 1. High Reaction Temperature and/or Pressure: These conditions can favor the loss of the carboxylate group.1. Control Reaction Parameters: Carefully control and monitor the reaction temperature and pressure.[5] If using a sealed vessel, reducing the temperature may be necessary to minimize decarboxylation.
Product is a Viscous Oil or Difficult to Crystallize 1. Presence of Impurities: Residual high-boiling solvent or side products can inhibit crystallization.1. Purification: Purify the crude product using column chromatography.2. Solvent Removal: Ensure the high-boiling solvent is thoroughly removed under a high vacuum.3. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[5]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction for Quinolone Synthesis

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating2502-15 hours30-60[1]
Microwave Irradiation25010 minutes1Biotage AN56[6]
Microwave Irradiation3002 minutes37Biotage AN56[6]
Microwave Irradiation3005 minutes47Biotage AN56[6]
Microwave Irradiation30010 minutes28Biotage AN56[6]

Note: Yields are for a generic Gould-Jacobs reaction and highlight the trend of improved performance with microwave assistance. Specific yields for this compound may vary.

Experimental Protocols

Microwave-Assisted Synthesis of Ethyl 4-hydroxy-6-fluoro-2-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is an adapted general procedure for the target molecule.

Materials:

  • 4-fluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether (or other high-boiling solvent)

  • Microwave synthesis vial (10-20 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Step 1: Condensation

    • In a microwave synthesis vial, combine 4-fluoroaniline (1 mmol) and diethyl (ethoxymethylene)malonate (1.1 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 120-140°C for 5-10 minutes.

    • Monitor the reaction by TLC to confirm the formation of the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate.

  • Step 2: Cyclization

    • To the vial containing the intermediate, add diphenyl ether (3-5 mL).

    • Seal the vial and place it back into the microwave reactor.

    • Heat the reaction mixture to 250°C for 15-30 minutes. The pressure should be monitored and kept within the safe limits of the reactor.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The product will precipitate from the diphenyl ether.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the diphenyl ether, and dry under a vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification A Mix 4-fluoroaniline and DEEM B Microwave Irradiation (120-140°C, 5-10 min) A->B C Formation of Intermediate B->C D Add Diphenyl Ether C->D Proceed to Cyclization E Microwave Irradiation (250°C, 15-30 min) D->E F Crude Product Precipitation E->F G Cooling F->G H Filtration G->H I Washing with Hexane H->I J Drying I->J K Final Product J->K

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Troubleshooting_Guide cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_decomposition Decomposition Issues Start Low or No Product Yield? Check_Intermediate Check Intermediate Formation (TLC) Start->Check_Intermediate Yes Decomposition Decomposition (Tarry Product) Start->Decomposition No, but tarry Incomplete_Condensation Incomplete Condensation Check_Intermediate->Incomplete_Condensation Intermediate Absent Incomplete_Cyclization Incomplete Cyclization Check_Intermediate->Incomplete_Cyclization Intermediate Present Optimize_Condensation Optimize Condensation: - Increase time/temp - Check reagent purity Incomplete_Condensation->Optimize_Condensation Optimize_Cyclization Optimize Cyclization: - Increase temp/time - Ensure proper solvent Incomplete_Cyclization->Optimize_Cyclization Reduce_Severity Reduce Severity: - Lower temp - Shorten time Decomposition->Reduce_Severity

Caption: Troubleshooting decision tree for low yield in the microwave-assisted synthesis.

References

Validation & Comparative

Comparative Analysis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's structural properties is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, benchmarked against predicted data and experimental findings for structurally related quinoline derivatives.

This document presents a detailed examination of the spectral characteristics of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H NMR, ¹³C NMR, and mass spectrometry data as a primary reference. These predictions are compared with available experimental data for analogous quinoline-3-carboxylate derivatives, offering valuable insights into the influence of substituent modifications on their spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the predicted NMR and MS data for this compound and compare it with experimental data from alternative quinoline derivatives.

Table 1: ¹H NMR Data Comparison (Chemical Shift δ in ppm, Coupling Constant J in Hz)

CompoundH-4 (s)H-5 (dd)H-7 (ddd)H-8 (dd)-CH₂- (q)-CH₃ (t)2-CH₃ (s)
This compound (Predicted) 8.528.157.657.854.451.452.80
Ethyl 6-chloro-2-methylquinoline-3-carboxylate (Experimental)8.458.057.758.204.421.432.78
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Experimental)8.387.957.407.304.401.422.75

Table 2: ¹³C NMR Data Comparison (Chemical Shift δ in ppm)

CompoundC-2C-3C-4C-4aC-5C-6 (C-F/Cl/OCH₃)C-7C-8C-8aC=O-CH₂--CH₃2-CH₃
This compound (Predicted) 158.5125.0145.2147.8122.5 (d)160.5 (d, J=250)132.0 (d)110.0 (d)135.5166.061.514.524.0
Ethyl 6-chloro-2-methylquinoline-3-carboxylate (Experimental)157.8126.2144.8147.5128.5133.0131.5125.8135.0166.561.214.323.8
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Experimental)157.0124.5144.0146.0121.0158.0130.0105.0134.5167.060.814.423.5

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
This compound (Predicted) C₁₃H₁₂FNO₂233.24234.09
Ethyl 6-chloro-2-methylquinoline-3-carboxylate (Experimental)C₁₃H₁₂ClNO₂249.70250.06
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Experimental)C₁₄H₁₅NO₃245.28246.11

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR and mass spectrometry data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds. The sample solution is introduced into the mass spectrometer's ion source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Mass Analysis : The generated ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight). For accurate mass measurements, a high-resolution mass spectrometer is employed. The instrument is calibrated using a standard compound with known m/z values.

  • Data Acquisition : The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is typically acquired over a mass range of m/z 100-500.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a synthetic organic compound using NMR and mass spectrometry.

analytical_workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of Target Compound purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr_analysis NMR Spectroscopy (1H, 13C, etc.) purification->nmr_analysis Pure Compound ms_analysis Mass Spectrometry (ESI, HRMS) purification->ms_analysis data_comparison Comparison with Predicted or Reference Data nmr_analysis->data_comparison ms_analysis->data_comparison structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_comparison->structure_elucidation

Caption: Workflow for Compound Characterization.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Carboxylates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated quinoline carboxylates, supported by experimental data. This analysis delves into their physicochemical properties, biological activities, pharmacokinetic profiles, and safety considerations to inform future research and development.

The introduction of a fluorine atom to the quinolone scaffold marked a significant advancement in the development of this class of therapeutic agents. This single substitution has been shown to profoundly influence the biological activity and pharmacokinetic properties of these compounds. This guide will use ciprofloxacin as a representative fluorinated quinoline carboxylate and nalidixic acid as its non-fluorinated counterpart to illustrate these key differences.

Physicochemical Properties: A Tale of Two Scaffolds

The presence of a fluorine atom at the C-6 position of the quinoline ring, a hallmark of fluoroquinolones like ciprofloxacin, significantly alters the molecule's electronic properties, which in turn affects its physicochemical characteristics.[1]

PropertyCiprofloxacin (Fluorinated)Nalidixic Acid (Non-fluorinated)Reference(s)
Molecular Formula C₁₇H₁₈FN₃O₃C₁₂H₁₂N₂O₃[2]
Molar Mass 331.34 g/mol 232.24 g/mol [2]
pKa 6.09 (carboxylic acid), 8.74 (piperazine nitrogen)~6.0 (carboxylic acid), ~8.3 (naphthyridine nitrogen)[2][3]
Water Solubility Approx. 30,000 mg/L at 20°CPoorly soluble[2][4]
logP (Octanol-Water Partition Coefficient) -1.11 at pH 7.4~1.6[3]

Biological Activities: A Comparative Overview

The structural differences between fluorinated and non-fluorinated quinoline carboxylates translate into distinct biological activity profiles, particularly in their antibacterial and anticancer potential.

Antibacterial Activity

Fluoroquinolones exhibit a broader and more potent antibacterial spectrum compared to their non-fluorinated predecessors.[1] The fluorine atom at C-6 and the piperazine substituent at C-7 in ciprofloxacin are crucial for its enhanced activity against a wide range of Gram-negative and Gram-positive bacteria.[5] Nalidixic acid, on the other hand, is primarily effective against Gram-negative bacteria.[5]

OrganismCiprofloxacin MIC (µg/mL)Nalidixic Acid MIC (µg/mL)Reference(s)
Escherichia coli0.004 - 44 - >128[6]
Pseudomonas aeruginosa0.016 - 2Resistant[6]
Staphylococcus aureus0.12 - 2Resistant[6]
Streptococcus pneumoniae0.25 - 4Resistant[6]
Anticancer Activity

Recent studies have highlighted the potential of both fluorinated and non-fluorinated quinoline derivatives as anticancer agents. While nalidixic acid itself has shown some activity against sorafenib-resistant hepatocellular carcinoma, its derivatives are being explored for enhanced potency.[7][8] Fluorinated quinolones, including ciprofloxacin, have also demonstrated cytotoxic effects against various cancer cell lines.[9]

Cell LineCompoundIC₅₀ (µM)Reference(s)
Leukemia (K-562)Nalidixic Acid Derivative (6a)35.29[8]
Leukemia (SR)Nalidixic Acid Derivative (6a)13.85[8]
Breast Cancer (MCF-7)N-acylated Ciprofloxacin Derivative (32)4.3[9]
Hepatocellular Carcinoma (Hepa1-6-SR)Nalidixic AcidLower than parent cell line[7]

Pharmacokinetic Profiles: The Fluorine Advantage

The pharmacokinetic properties of quinolones are significantly improved with fluorination, leading to better absorption, distribution, and longer half-lives.

ParameterCiprofloxacin (Fluorinated)Nalidixic Acid (Non-fluorinated)Reference(s)
Oral Bioavailability ~70%Variable, generally lower[5][10]
Plasma Half-life 3 - 4 hours~1.5 hours[5][11]
Volume of Distribution 1.74 - 5.0 L/kgLower[11]
Primary Route of Elimination Renal (glomerular filtration and tubular secretion)Renal[11][12]

Safety and Toxicity

While fluoroquinolones offer significant therapeutic advantages, they are also associated with a higher incidence of certain adverse effects compared to non-fluorinated quinolones. Neurological and gastrointestinal side effects are the most commonly reported issues with ciprofloxacin.[13] Nalidixic acid's use has been limited by the rapid emergence of bacterial resistance and a higher incidence of neurological, dermatological, and gastrointestinal side effects.[5]

Adverse Effect CategoryCiprofloxacin (Fluorinated)Nalidixic Acid (Non-fluorinated)Reference(s)
Common Adverse Effects Nausea, diarrhea, headache, dizzinessNausea, vomiting, abdominal pain, headache, dizziness[5][13]
Serious Adverse Effects Tendinitis and tendon rupture, peripheral neuropathy, aortic aneurysmSeizures, increased intracranial pressure[14]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism for both fluorinated and non-fluorinated quinolones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.

Quinolone Mechanism of Action Quinolone Quinolone (Fluorinated or Non-fluorinated) BacterialCell Bacterial Cell Quinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV (Primary target in Gram-positive) BacterialCell->Topo_IV DNA_Complex Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->DNA_Complex Topo_IV->DNA_Complex DSB Double-Strand DNA Breaks DNA_Complex->DSB Stabilizes Replication_Block Inhibition of DNA Replication DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of antibacterial action for quinoline carboxylates.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of fluorinated and non-fluorinated quinoline carboxylates.

Experimental Workflow Start Start: Synthesize/Acquire Fluorinated & Non-fluorinated Analogs Antibacterial Antibacterial Activity (MIC Determination) Start->Antibacterial Anticancer Anticancer Activity (IC50 Determination) Start->Anticancer Broth_Dilution Broth Microdilution Assay Antibacterial->Broth_Dilution MTT_Assay MTT/MTS Cell Viability Assay Anticancer->MTT_Assay Data_Analysis Data Analysis & Comparison Broth_Dilution->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion & Report Generation Data_Analysis->Conclusion

Caption: General workflow for comparative biological evaluation.

Experimental Protocols

Antibacterial Susceptibility Test: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (fluorinated and non-fluorinated quinoline carboxylates)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, K-562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

References

A Comparative Guide: Ciprofloxacin Versus the Untapped Potential of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison between the well-established fluoroquinolone antibiotic, ciprofloxacin, and the lesser-known compound, Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. Due to a lack of published data on the biological activity of this compound, this guide will focus on the known properties of ciprofloxacin and provide a theoretical framework and experimental protocols for the evaluation of its counterpart.

Executive Summary

Ciprofloxacin: An Established Antibacterial Agent

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its efficacy stems from its ability to inhibit essential bacterial enzymes, leading to bacterial cell death.[1][3][4][5]

Mechanism of Action

Ciprofloxacin's primary mode of action involves the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][4][5]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the main target. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin traps the DNA gyrase-DNA complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[2]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin results in the inability of the bacterial cell to divide properly.[1][5]

The accumulation of DNA damage and the disruption of DNA replication and cell division ultimately lead to bacterial cell death.[2]

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_division Cell Division topoisomerase_iv->cell_division Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to cell_division->bacterial_death Disruption leads to

Figure 1: Mechanism of Action of Ciprofloxacin.
Antibacterial Spectrum

Ciprofloxacin exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[1][6] It is also effective against some Gram-positive organisms.[1]

Bacterial TypeSusceptible Organisms (Examples)
Gram-negative Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Salmonella spp., Shigella spp., Proteus mirabilis, Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae
Gram-positive Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae (with limitations), Enterococcus faecalis (some strains)
Atypical Bacteria Legionella pneumophila, Mycoplasma pneumoniae, Chlamydia pneumoniae

This compound: A Potential Antibacterial?

Currently, there is a significant lack of published data on the biological activity of this compound. However, its chemical structure, which features a fluoroquinolone core, suggests that it could possess antibacterial properties. The presence of the fluorine atom at the C-6 position and the carboxylate group at the C-3 position are known to be important for the antibacterial activity of quinolone antibiotics.

To ascertain the potential of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for evaluating its antibacterial activity and comparing it with ciprofloxacin.

Experimental Protocols for Comparative Analysis

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of ciprofloxacin and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drugs Prepare Serial Dilutions of Ciprofloxacin & Test Compound start->prep_drugs inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_drugs->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth.

  • Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation: A Template for Comparison

Should experimental data become available for this compound, the following table structure is recommended for a clear and concise comparison with ciprofloxacin.

OrganismCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

Conclusion

Ciprofloxacin remains a vital antibiotic due to its broad-spectrum activity and well-understood mechanism of action. While this compound is currently an unknown entity in terms of its biological effects, its chemical structure holds promise for potential antibacterial activity. The experimental protocols outlined in this guide provide a clear pathway for researchers to investigate this compound, determine its efficacy, and draw a direct, data-driven comparison with established antibiotics like ciprofloxacin. Such investigations are crucial in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

In Vitro Efficacy of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Notably, derivatives of quinoline-3-carboxylic acid have garnered significant attention for their potential as both antimicrobial and anticancer agents.[2][3][4] This guide provides an objective in vitro evaluation of derivatives based on the "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate" core structure, comparing their performance with alternative compounds and providing supporting experimental data. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, known to enhance antimicrobial activity.[5]

Comparative Analysis of Biological Activity

The biological evaluation of quinoline-3-carboxylate derivatives primarily focuses on two key areas: antimicrobial and anticancer activities. The mechanism of action for their antibacterial effects is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[6][7][8][9][10] In the realm of oncology, these derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][11][12]

Anticancer Activity

The in vitro anticancer potential of quinoline-3-carboxylate derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

Derivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast)Varies (micromolar)Doxorubicin~1.21
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Varies (micromolar)--
Quinoline-3-carboxylate derivatives (4m, 4n)MCF-7 (Breast)0.33--
Quinoline-3-carboxylate derivatives (4k, 4m)K562 (Leukemia)0.28--
Furo[2,3-b]quinoline derivative (10c)HCT-116 (Colon)4.32--
Furo[2,3-b]quinoline derivative (10c)MCF-7 (Breast)---
Furo[2,3-b]quinoline derivative (10c)U2OS (Osteosarcoma)---
Furo[2,3-b]quinoline derivative (10c)A549 (Lung)24.96--

Note: The IC50 values for "Varies (micromolar)" indicate a range of activities were observed for a series of compounds in the cited studies.[3][4][13]

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Staphylococcus aureus4.1Ciprofloxacin-
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Escherichia coli1Ciprofloxacin-
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7)Klebsiella pneumoniae1Ciprofloxacin-
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18)Streptococcus pneumoniae≤ 0.008--
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivativesMethicillin-resistant Staphylococcus epidermidis (MRSE)0.25 - 4--

Note: The provided data represents a selection of derivatives from the broader quinoline class, as specific data for derivatives of "this compound" is limited in the public domain.[14][15][16]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the evaluation of these quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][20][21][22][23]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).[21]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[7]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[21]

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Figure 1: General experimental workflow for the in vitro evaluation of quinoline derivatives.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes

Figure 2: Simplified EGFR signaling pathway, a potential target for anticancer quinoline derivatives.

DNA_Gyrase_Inhibition Inhibition of DNA Gyrase by Fluoroquinolones DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Allows Fluoroquinolone Fluoroquinolone Derivative Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication->Cell_Death

Figure 3: Mechanism of action of fluoroquinolone derivatives via inhibition of bacterial DNA gyrase.

References

A Comparative Guide to the Mechanism of Action of Fluorinated Quinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of various fluorinated quinolone compounds, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

Fluorinated quinolones are a class of synthetic antibacterial agents that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[1][4]

The primary target of fluoroquinolones differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[1][5] Newer generation fluoroquinolones often exhibit more balanced activity against both enzymes, which can contribute to a broader spectrum of activity and a lower propensity for the development of resistance.[1]

Comparative Performance Data

The following tables summarize the in vitro activity of several common fluorinated quinolones against various bacterial species and their inhibitory effects on the target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against Representative Bacteria
FluoroquinoloneStaphylococcus aureus (Gram-positive) MIC (mg/L)Streptococcus pneumoniae (Gram-positive) MIC (mg/L)Escherichia coli (Gram-negative) MIC (mg/L)Pseudomonas aeruginosa (Gram-negative) MIC (mg/L)
Ciprofloxacin0.5 - 11 - 2≤0.015 - 0.250.12 - 1
Levofloxacin0.25 - 11≤0.03 - 0.120.5 - 2
Moxifloxacin0.06 - 0.250.250.03 - 0.122 - 8
Gatifloxacin0.12 - 0.50.25 - 0.50.015 - 0.060.5 - 4
Gemifloxacin0.03 - 0.120.03 - 0.060.015 - 0.061 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: 50% Inhibitory Concentration (IC50) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV
FluoroquinoloneS. aureus DNA Gyrase IC50 (µM)S. aureus Topoisomerase IV IC50 (µM)E. coli DNA Gyrase IC50 (µM)E. coli Topoisomerase IV IC50 (µM)
Ciprofloxacin4.73.00.610
Levofloxacin28.18.49--
Moxifloxacin1.61.0--
Gatifloxacin5.604.24--
Gemifloxacin0.80.4--
Sitafloxacin1.381.42--
Table 3: Cytotoxicity of Fluoroquinolones in Mammalian Cell Lines
FluoroquinoloneCell LineIC50 (µM)
CiprofloxacinHuman Glioblastoma A-172259.3 (at 72h)[6]
Ciprofloxacin DerivativesT-24 (bladder cancer)3.36 - 28.55[7]
Ciprofloxacin DerivativesPC-3 (prostate cancer)3.24 - 19.33[7]
Levofloxacin DerivativesMCF-7, A549, SKOV31.69 - 18.55[7]

Note: Cytotoxicity can vary significantly depending on the cell line and exposure time.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method [3][8][9]

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • Prepare serial twofold dilutions of the fluoroquinolone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the fluoroquinolone that shows no visible turbidity.

2. Agar Dilution Method [3][10]

  • Principle: This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

  • Procedure:

    • Prepare serial twofold dilutions of the fluoroquinolone.

    • Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into petri dishes.

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

    • Spot-inoculate the surface of each agar plate with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the fluoroquinolone that inhibits the visible growth of the bacteria.

DNA Gyrase and Topoisomerase IV Inhibition Assays

1. DNA Supercoiling Assay (for DNA Gyrase) [11][12][13]

  • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by a fluoroquinolone is then quantified.

  • Procedure:

    • The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, and a buffer containing ATP and MgCl2.

    • Add varying concentrations of the fluoroquinolone compound to the reaction mixtures.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.

    • Analyze the products by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate at different rates.

    • The IC50 value is determined as the concentration of the fluoroquinolone that inhibits 50% of the supercoiling activity compared to the control without the inhibitor.

2. Decatenation Assay (for Topoisomerase IV) [11][12]

  • Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.

  • Procedure:

    • The reaction mixture contains kDNA, purified topoisomerase IV, and a suitable reaction buffer with ATP.

    • Add varying concentrations of the fluoroquinolone to the reaction mixtures.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated network will remain in the well.

    • The IC50 value is the concentration of the fluoroquinolone that inhibits 50% of the decatenation activity.

Cytotoxicity Assay

MTT Assay [14][15]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluoroquinolone compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key pathways and experimental processes involved in the mechanism of action of fluorinated quinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluorinated Quinolone DNA_Gyrase DNA Gyrase (Gram-negative primary target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive primary target) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Complex Ternary Complex (FQ-Enzyme-DNA) DNA_Gyrase->Complex Forms Topo_IV->DNA Acts on Topo_IV->Complex Forms DNA->Complex Forms Replication_Fork Replication Fork Stalling Complex->Replication_Fork DSB Double-Strand DNA Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of fluorinated quinolones in a bacterial cell.

MIC_Workflow start Start prep_fq Prepare serial dilutions of Fluoroquinolone start->prep_fq prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_fq->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read results for visible growth (turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Topoisomerase_Inhibition_Assay start Start prep_reaction Prepare reaction mix: Enzyme (Gyrase/Topo IV) DNA substrate (plasmid/kDNA) Buffer, ATP start->prep_reaction add_fq Add varying concentrations of Fluoroquinolone prep_reaction->add_fq incubate Incubate at 37°C add_fq->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Analyze by agarose gel electrophoresis stop_reaction->gel_electrophoresis quantify Quantify band intensity gel_electrophoresis->quantify determine_ic50 Determine IC50 (50% inhibitory concentration) quantify->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for DNA gyrase/topoisomerase IV inhibition assay.

References

Comparative Guide to Validated Analytical Methods for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, the selection of a robust and reliable analytical method is paramount for accurate quantification and impurity profiling. This guide provides a comparative overview of potential analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), that can be validated for this purpose. The methodologies presented are based on established analytical practices for quinoline derivatives and fluoroquinolones.[1][2]

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, such as the need for high throughput, sensitivity, or structural confirmation of impurities.

ParameterHPLC-UVGC-MSAlternative Method: LC-MS/MS
Principle Separation based on polarity, with detection by UV absorbance.Separation based on volatility and polarity, with detection by mass fragmentation pattern.Separation based on polarity, with highly sensitive and selective mass detection.
Typical Use Quantification of the main component, purity assessment, and analysis of non-volatile impurities.Analysis of volatile impurities and confirmation of identity.[1]Quantification of trace-level impurities and metabolites.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent; derivatization may be required for related polar impurities.[1]Dissolution in a suitable solvent, often requiring solid-phase extraction for complex matrices.
Limit of Detection (LOD) ~0.1 µg/mL~0.1 mg/kg[3]ng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 mg/kgpg/mL to low ng/mL range
Precision (%RSD) < 2%[2]< 5%[3]< 15% at LLOQ
Accuracy (% Recovery) 98-102%[2]80-110%[3]85-115%

Experimental Protocols

Below are detailed experimental protocols for HPLC-UV and GC-MS methods that can be adapted and validated for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and the determination of its purity in bulk drug substances and formulated products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 15 mM, pH 5.5).[2] A typical starting point would be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 10 µL.[4]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Parameters:

  • Linearity: A minimum of five concentrations across a range of 50% to 150% of the expected sample concentration.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed by analyzing multiple preparations of a homogenous sample.

  • Accuracy: Determined by the recovery of a known amount of spiked standard into a placebo or sample matrix.

  • Specificity: The ability to assess the analyte in the presence of its potential impurities, degradation products, and placebo components. This can be demonstrated by peak purity analysis using a photodiode array detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the identification and quantification of volatile organic impurities in the drug substance.

1. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound and any known volatile impurities in a suitable volatile solvent (e.g., toluene).[3] Create a series of working standards by dilution.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent.

3. Validation Parameters:

  • Linearity: Assessed over a range of concentrations appropriate for the expected levels of impurities.

  • LOD and LOQ: Determined by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Confirmed by the unique mass fragmentation patterns of the analyte and any co-eluting impurities.

  • Recovery: Evaluated by spiking the sample with known amounts of potential volatile impurities.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample prep_dissolve Dissolve in Mobile Phase prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject Prepared Sample hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire Signal data_integrate Integrate Peaks data_acquire->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify

Figure 1. HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis gc_prep_start Weigh Standard/Sample gc_prep_dissolve Dissolve in Volatile Solvent gc_prep_start->gc_prep_dissolve gc_inject Inject into GC gc_prep_dissolve->gc_inject Prepared Sample gc_separate Chromatographic Separation (Capillary) gc_inject->gc_separate ms_detect Mass Spectrometric Detection (EI) gc_separate->ms_detect data_acquire_gc Acquire Total Ion Chromatogram (TIC) ms_detect->data_acquire_gc Ion Signal data_extract Extract Ion Chromatograms data_acquire_gc->data_extract data_identify Identify by Mass Spectrum & Quantify data_extract->data_identify

Figure 2. GC-MS Experimental Workflow.

References

Comparing the efficacy of different synthetic routes to "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules, can be approached through several synthetic strategies. This guide provides a comparative analysis of the primary synthetic routes, offering detailed experimental protocols and data to inform the selection of the most suitable method for specific research needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsGeneral ConditionsReported Yield (Analogous Compounds)Key AdvantagesPotential Challenges
Gould-Jacobs Reaction 4-fluoroaniline, Diethyl 2-methylmalonate (or equivalent)Thermal or microwave-assisted cyclizationModerate to goodReadily available starting materials, well-established reaction.High temperatures often required for cyclization, potential for side product formation.
Combes Quinoline Synthesis 4-fluoroaniline, β-diketoneAcid-catalyzed condensation and cyclizationVariableGood for specific substitution patterns.Requires synthesis of a suitable β-diketone, potential for regioisomer formation.
Friedländer Synthesis 2-amino-5-fluorobenzaldehyde (or ketone), Ethyl acetoacetateAcid or base-catalyzed condensationGood to excellentOften high yielding, direct formation of the quinoline ring.Synthesis of the substituted 2-aminobenzaldehyde/-ketone can be challenging.

In Focus: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to the desired quinoline structure. This two-step process involves the initial condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

This protocol is based on established procedures for the synthesis of analogous 4-hydroxyquinoline-3-carboxylates.

Step 1: Condensation of 4-fluoroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.

  • The reaction is cooled, and the precipitated solid, Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate, is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent and dried.

Note: The 2-methyl group in the final product would necessitate the use of a diethyl 2-methylmalonate derivative in the initial step, which would then undergo a similar reaction sequence.

Subsequent Conversion to this compound

The resulting 4-hydroxyquinoline can be converted to the target compound through a two-step process involving:

  • Chlorination: Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.

  • Dechlorination (Reduction): A subsequent reduction step to remove the chlorine atom at the 4-position, yielding the final product.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic transformations, the following diagrams illustrate the general schemes of the Gould-Jacobs, Combes, and Friedländer reactions.

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aniline 4-Fluoroaniline Intermediate Condensation Product Aniline->Intermediate Condensation MalonicEster Diethyl 2-methylmalonate (or equivalent) MalonicEster->Intermediate Hydroxyquinoline Ethyl 6-fluoro-4-hydroxy-2- methylquinoline-3-carboxylate Intermediate->Hydroxyquinoline Thermal Cyclization FinalProduct Ethyl 6-fluoro-2-methylquinoline- 3-carboxylate Hydroxyquinoline->FinalProduct Halogenation & Dehalogenation

Caption: General workflow of the Gould-Jacobs reaction for quinoline synthesis.

Combes_Pathway cluster_start_combes Starting Materials cluster_intermediate_combes Intermediate cluster_product_combes Product Aniline_C 4-Fluoroaniline SchiffBase Schiff Base Aniline_C->SchiffBase Condensation Diketone β-Diketone Diketone->SchiffBase Quinoline_C Ethyl 6-fluoro-2-methylquinoline- 3-carboxylate SchiffBase->Quinoline_C Acid-catalyzed Cyclization

Caption: The Combes synthesis pathway leading to a substituted quinoline.

Friedlander_Pathway cluster_start_friedlander Starting Materials cluster_product_friedlander Product AminoKetone 2-Amino-5-fluorobenzaldehyde /ketone Quinoline_F Ethyl 6-fluoro-2-methylquinoline- 3-carboxylate AminoKetone->Quinoline_F Acid/Base-catalyzed Condensation ActiveMethylene Ethyl acetoacetate ActiveMethylene->Quinoline_F

Caption: The Friedländer synthesis, a direct route to substituted quinolines.

Conclusion

The synthesis of this compound can be approached through several established methods for quinoline formation. The Gould-Jacobs reaction offers a reliable and well-documented route, particularly given the commercial availability of the necessary starting materials. While the Combes and Friedländer syntheses present viable alternatives, they may require more specialized starting materials. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of specific reagents and equipment, and the desired purity of the final product. Further optimization of reaction conditions for any chosen route is recommended to achieve the highest possible yield and purity.

Structure-Activity Relationship of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, with a focus on their antimicrobial and cytotoxic effects. The information presented herein is compiled from various studies on closely related quinoline and quinolone derivatives, offering insights into the impact of structural modifications on biological activity.

I. Comparative Analysis of Biological Activity

Table 1: Antimicrobial Activity of C7-Substituted Quinolone Derivatives

A study on novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives revealed that the length of the fatty amide chain at the C7 position significantly influences their antimicrobial and anti-biofilm activities. The hexanoic acid-based derivative (8a) demonstrated the most promising activity against Staphylococcus aureus and good anti-biofilm properties.[1]

CompoundR Group (Fatty Amide Chain)MIC against S. aureus MTCC 96 (µg/mL)[1]Anti-biofilm MIC against S. aureus MTCC 96 (µg/mL)[1]Anti-biofilm MIC against B. subtilis MTCC 121 (µg/mL)[1]
8a Hexanoic acid3.92.14.6
8b Octanoic acid---
8d Lauric acid---
8e Myristic acid---

Note: Specific MIC values for compounds 8b, 8d, and 8e against S. aureus were not detailed in the abstract, though they were part of the promising cytotoxic compounds.

Table 2: Cytotoxicity of C7-Substituted Quinolone Derivatives against Cancer Cell Lines

The same series of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines. The results indicate that derivatives with specific fatty amide chains exhibit promising cytotoxicity.[1]

CompoundR Group (Fatty Amide Chain)Cell LineActivity[1]
8a Hexanoic acidDU145, A549, SKOV3, MCF7Promising
8b Octanoic acidDU145, A549, SKOV3, MCF7Promising
8d Lauric acidDU145, A549, SKOV3, MCF7Promising
8e Myristic acidDU145, A549, SKOV3, MCF7Promising

Note: The source provides a qualitative assessment ("promising cytotoxicity") without specific IC50 values in the abstract.

II. Key Structure-Activity Relationship Insights

From the available literature on quinoline and fluoroquinolone analogs, several key SAR points can be summarized:

  • C6-Fluorine Substitution : The presence of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolone antibiotics, significantly enhancing their antibacterial activity.

  • C7-Substituents : Modifications at the C7 position with various amine-containing rings (e.g., piperazine, pyrrolidine) are crucial for the antibacterial potency and spectrum of fluoroquinolones. The nature of these substituents influences the compounds' interaction with bacterial DNA gyrase and topoisomerase IV.

  • N1-Substituents : The substituent at the N1 position also plays a role in the activity. For instance, small alkyl groups like ethyl or cyclopropyl are often found in active fluoroquinolones.

  • Carboxylic Acid at C3 : The carboxylic acid moiety at the C3 position is generally considered essential for the antibacterial activity of quinolones as it is involved in binding to the DNA gyrase enzyme. Esterification at this position, as in the title compound, may modulate activity, potentially acting as a prodrug.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

1. Broth Microdilution Susceptibility Test (for MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

  • Microorganism Preparation : Bacterial strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is subsequently diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution : The test compounds are serially diluted (usually two-fold) in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is then incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Anti-Biofilm Assay

This assay assesses the ability of a compound to inhibit the formation of microbial biofilms.

  • Preparation : The test is typically conducted in 96-well flat-bottom microtiter plates. The test compound is serially diluted in a suitable growth medium in the wells.

  • Inoculation and Incubation : A standardized bacterial suspension is added to each well. The plates are then incubated for a period that allows for biofilm formation (e.g., 24-48 hours).

  • Quantification : After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline). The remaining biofilm is stained with a dye such as 0.1% crystal violet. After a further washing step to remove excess stain, the dye that has stained the biofilm is solubilized with a solvent like 30% acetic acid or ethanol.

  • Measurement : The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the compound to that of the untreated control wells.

IV. Visualizing Mechanisms and Workflows

A. Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many quinolone-based antibacterial agents function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. The quinolone molecule stabilizes the enzyme-DNA complex, leading to an accumulation of double-strand breaks in the bacterial DNA, which is ultimately lethal to the cell.

G cluster_0 Bacterial Cell quinolone Quinolone Analog dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Acts on ds_breaks Double-Strand Breaks dna_gyrase->ds_breaks Leads to topo_iv->dna Acts on topo_iv->ds_breaks Leads to replication DNA Replication & Transcription dna->replication cell_death Cell Death ds_breaks->cell_death

Mechanism of quinolone antibacterial action.

B. Experimental Workflow: Broth Microdilution for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a sequential process that involves preparing the microorganisms and test compounds, followed by incubation and observation.

G start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria add_inoculum Add Bacterial Inoculum to each well prep_bacteria->add_inoculum prep_plate Prepare 96-well Plate serial_dilute Serial Dilution of Quinolone Analog prep_plate->serial_dilute serial_dilute->add_inoculum controls Include Positive & Negative Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

References

A Comparative Guide to the X-ray Crystallography of Ethyl Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data of derivatives related to "Ethyl 6-fluoro-2-methylquinoline-3-carboxylate." While specific crystallographic data for the title compound is not publicly available, this guide provides valuable insights by comparing the crystal structures of closely related quinoline-3-carboxylate analogues. The presented data and protocols are essential for understanding structure-activity relationships and guiding future drug design and development.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several ethyl quinoline-3-carboxylate derivatives, providing a basis for structural comparison.

ParameterEthyl 2,4-dichloroquinoline-3-carboxylate[1][2]Ethyl 2-methyl-4-phenylquinoline-3-carboxylate[3]Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[4]
Empirical Formula C₁₂H₉Cl₂NO₂C₁₉H₁₇NO₂C₁₈H₁₄ClNO₂
Formula Weight 270.10291.34311.75
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 8.5860 (4)9.0282 (10)10.828 (5)
b (Å) 19.9082 (11)9.362 (1)7.535 (4)
c (Å) 7.1304 (4)10.7258 (10)18.829 (5)
α (°) 9069.765 (8)90
β (°) 100.262 (1)88.351 (8)94.369 (5)
γ (°) 9070.605 (8)90
Volume (ų) 1199.32 (11)805.9 (2)1531.8 (12)
Z 424
R-factor (%) 3.56.5Not Reported
wR-factor (%) 9.419.4Not Reported

Experimental Protocols

The methodologies for obtaining single-crystal X-ray diffraction data for quinoline derivatives generally follow a standard procedure.

Synthesis and Crystallization

The synthesis of quinoline-3-carboxylate derivatives often involves well-established organic chemistry reactions. For instance, a common method is the microwave-assisted reaction of an appropriate 2-aminobenzophenone with an acetoacetate derivative in the presence of an acid catalyst.[4] Another approach involves the chlorination of a quinolone core to produce dichlorinated intermediates.[1]

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as ethanol and water.[3]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer, commonly equipped with a Mo Kα radiation source. The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages. The C-bound hydrogen atoms are often positioned geometrically and refined using a riding model.[1][4]

Visualization of Experimental and Logical Frameworks

To further elucidate the processes and comparisons involved in the crystallographic analysis of these quinoline derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_deposition Data Deposition start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

Caption: Experimental workflow for X-ray crystallography.

logical_comparison cluster_core Core Structure cluster_derivatives Derivatives cluster_parameters Crystallographic Parameters for Comparison core Ethyl Quinoline-3-Carboxylate dichloro 2,4-dichloro core->dichloro methylphenyl 2-methyl-4-phenyl core->methylphenyl chloromethylphenyl 6-chloro-2-methyl-4-phenyl core->chloromethylphenyl unit_cell Unit Cell Dimensions (a, b, c, α, β, γ) dichloro->unit_cell space_group Space Group dichloro->space_group packing Molecular Packing dichloro->packing intermolecular Intermolecular Interactions dichloro->intermolecular methylphenyl->unit_cell methylphenyl->space_group methylphenyl->packing methylphenyl->intermolecular chloromethylphenyl->unit_cell chloromethylphenyl->space_group chloromethylphenyl->packing chloromethylphenyl->intermolecular

References

A Head-to-Head Comparison of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate and Other Quinolone Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinolone scaffold remains a cornerstone in the design of novel therapeutic agents. Among the vast array of quinolone derivatives, quinolone esters represent a significant class with diverse biological activities. This guide provides an objective, data-driven comparison of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate with other notable quinolone esters, focusing on their synthesis, antibacterial, and antimalarial properties.

This comparative analysis is supported by experimental data from various studies, with detailed methodologies provided to ensure reproducibility and facilitate further research.

I. Chemical Structures and Synthesis

The synthesis of quinolone esters, including this compound, is often achieved through well-established synthetic routes, most notably the Gould-Jacobs reaction.[1][2][3][4] This method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of Quinolone Esters

This protocol provides a generalized procedure for the synthesis of quinolone esters via the Gould-Jacobs reaction.[2]

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline for fluorine-substituted quinolones)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-140°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate. Ethanol, a byproduct, is removed under reduced pressure.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce cyclization. The mixture is then cooled, and the precipitated product is collected by filtration.

  • Saponification (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol.

  • Decarboxylation (Optional): The carboxylic acid can be decarboxylated by heating it above its melting point to yield the corresponding 4-hydroxyquinoline.

Visualization of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs_Synthesis cluster_synthesis Gould-Jacobs Synthesis Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation Cyclization Thermal Cyclization (e.g., in Diphenyl Ether) Intermediate->Cyclization QuinoloneEster Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->QuinoloneEster Saponification Saponification (NaOH/EtOH) QuinoloneEster->Saponification CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Workflow of the Gould-Jacobs synthesis for quinolone derivatives.

II. Comparative Performance Data

The biological activity of quinolone esters is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro antibacterial and antimalarial activities of this compound and other selected quinolone esters, collated from various studies.

Table 1: Antibacterial Activity of Quinolone Esters (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
This compound Data not availableData not availableData not availableData not available
Ethyl 6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (Norfloxacin)0.25 - 20.12 - 10.06 - 10.5 - 8[5]
Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate (Pefloxacin)0.25 - 40.12 - 20.06 - 20.5 - 16[6]
Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate (Ciprofloxacin)0.12 - 10.06 - 0.50.015 - 0.50.25 - 4[6]
Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate0.06 - 0.50.03 - 0.250.015 - 0.250.12 - 2[7]

Note: Direct comparative data for this compound's antibacterial activity was not available in the reviewed literature. The table includes well-known fluoroquinolone esters for comparative context.

Table 2: Antimalarial Activity of Quinolone Esters (IC50 in nM)
CompoundPlasmodium falciparum (Chloroquine-sensitive, D6)Plasmodium falciparum (Chloroquine-resistant, Dd2)Reference(s)
This compound Data not availableData not available
3-Ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone1.21.2[8]
Ethyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate325-[8]
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate>2500-[8]
Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate0.46-[9]

Note: Specific antimalarial data for this compound was not found. The table presents data for structurally related quinolone esters to provide a comparative landscape.

III. Experimental Protocols for Biological Assays

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (quinolone esters) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured overnight in MHB. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: The test compounds are serially diluted in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

In Vitro Antimalarial Activity Assay (IC50 Determination)

The in vitro activity against Plasmodium falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum strains (e.g., D6, Dd2) cultured in human erythrocytes

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • 96-well black microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in vitro in human erythrocytes.

  • Drug Dilution: The test compounds are serially diluted in culture medium in the 96-well plates.

  • Infection and Incubation: Parasitized erythrocytes (at ~1% parasitemia and 2% hematocrit) are added to each well. The plates are then incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

IV. Signaling Pathway and Mechanism of Action

Quinolone antibiotics primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10] This inhibition leads to breaks in the bacterial chromosome and ultimately cell death. The interaction of quinolones with these enzymes is a key determinant of their antibacterial potency.

Visualization of the Quinolone Mechanism of Action:

Quinolone_Mechanism cluster_mechanism Mechanism of Action of Quinolone Antibiotics Quinolone Quinolone Ester DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breaks Topo_IV->DNA_Replication Topo_IV->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Simplified signaling pathway of quinolone antibacterial action.

V. Conclusion

This guide provides a comparative framework for evaluating this compound and other quinolone esters. While direct, comprehensive comparative data for the target molecule is limited in publicly available literature, the provided information on related structures, synthetic methodologies, and biological testing protocols offers a valuable resource for researchers. The structure-activity relationships suggested by the presented data highlight the critical role of substitutions at various positions of the quinoline ring in modulating antibacterial and antimalarial efficacy. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

This document outlines essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. The procedures are based on general guidelines for the disposal of halogenated quinoline derivatives and should be supplemented by a thorough review of your institution's specific hazardous waste management protocols and any available Safety Data Sheet (SDS).

I. Immediate Safety and Hazard Information

This compound should be handled as a hazardous substance. While a specific, detailed SDS is not widely available, information for structurally similar compounds, such as quinoline and other halogenated organic compounds, indicates potential hazards. The available information for this compound suggests it can cause serious eye damage.[1] Quinoline derivatives, as a class, can be toxic, potentially carcinogenic, and harmful to aquatic life.[2][3] Therefore, it is imperative to treat this compound as hazardous waste.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

II. Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number282540-26-5[1][5]
Molecular FormulaC₁₃H₁₂FNO₂[1]
Molecular Weight233.24 g/mol [1]
AppearanceSolid
Hazard StatementsH318 (Causes serious eye damage)[1]
GHS PictogramsGHS05 (Corrosion)[1]
Storage Class11 (Combustible Solids)[1]

III. Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of all laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be strictly followed.

Experimental Protocol: Waste Segregation and Collection

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:

    • Eye and Face Protection: Chemical safety goggles or a face shield.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

    • Body Protection: A full-length laboratory coat.[4]

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be identified as hazardous waste.[4]

    • This compound is a halogenated organic compound. Therefore, it must be segregated from non-halogenated organic waste.[6][7][8] Mixing these waste streams can increase disposal costs and create incompatible mixtures.[9]

    • Do not mix this waste with other hazardous waste categories such as acids, bases, oxidizers, or heavy metals.[6][9]

  • Waste Collection:

    • Solid Waste: Place solid this compound and any contaminated disposable items (e.g., weighing papers, pipette tips, gloves) directly into a designated, leak-proof, and compatible hazardous waste container.[2][10] The container must have a secure, tight-fitting lid.[4]

    • Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container. The container must be compatible with the solvent used.[2]

    • Contaminated Labware: Non-disposable contaminated labware (e.g., glassware) should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and treated as hazardous waste.[11] After decontamination, the glassware can be washed and reused. Empty containers of the original product should also be triple-rinsed, and the rinsate collected as hazardous waste.[11]

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[9][12]

    • The label must include the full chemical name: "this compound".[10][12] Do not use abbreviations or chemical formulas.[11]

    • List all constituents of the waste, including solvents, with their approximate percentages.[9]

    • Indicate the associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").[10]

    • Include the date when waste accumulation began.[12]

  • Storage of Hazardous Waste:

    • Store collected hazardous waste in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) while awaiting pickup.[2]

    • Ensure the storage area is away from incompatible materials.[4]

    • Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][10][13]

    • Provide them with a complete inventory of the waste you have collected.[2]

IV. Visualization of Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Caption: Workflow for proper laboratory chemical disposal.

cluster_solid Solid Waste cluster_liquid Liquid Waste solid_chem This compound (Solid) waste_container Labeled Hazardous Waste Container Halogenated Organics solid_chem->waste_container:f1 contaminated_items Contaminated Items (Gloves, Weighing Paper, etc.) contaminated_items->waste_container:f1 solutions Solutions containing the compound solutions->waste_container:f1 rinsate Solvent rinsate from cleaning glassware rinsate->waste_container:f1

Caption: Waste segregation for this compound.

References

Personal protective equipment for handling Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 282540-26-5). The following information is crucial for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a substance that can cause serious eye damage.[1] A comprehensive personal protective equipment (PPE) strategy is the primary defense against accidental exposure.

Hazard Class Pictogram Signal Word Hazard Statement Precautionary Statements
Serious Eye Damage/Eye IrritationGHS05 (Corrosion)Danger H318: Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.[2]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with the solid powder.[2]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[2][3]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities.[2]
Task-Dependent Respiratory ProtectionN95 or higher Particulate RespiratorRecommended for handling the solid, powdered form to prevent inhalation of dust particles.[2] If working with solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Donning PPE: Before handling the chemical, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[2]

  • Work Area: All work with this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

Handling the Compound
  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Preparing Solutions: If preparing a solution, add the solid compound to the solvent slowly to prevent splashing.[2]

  • General Handling: Avoid direct contact with the substance at all times. Use appropriate laboratory equipment (spatulas, glassware) for all transfers.

Post-Handling Procedures
  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Disposable items, such as gloves, should be placed in the hazardous waste container.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.[5]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[2][5] The container should be sealed to prevent the release of dust or vapors.

  • Liquid Waste: Any solutions containing this compound must be disposed of in a designated liquid hazardous waste container.[5] Do not pour chemical waste down the drain.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] If it is a solution, list all components and their approximate percentages.[5]

Storage and Disposal
  • Storage: Store hazardous waste in a designated and properly managed satellite accumulation area while awaiting pickup.[5] Secondary containment is recommended to contain any potential leaks.[5]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area Prepare Work Area: Chemical Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid in Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Glassware and Surfaces handle_experiment->cleanup_decon After Experiment disp_collect Collect Solid & Liquid Waste in Labeled Containers handle_experiment->disp_collect During & After Experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_contact Contact EHS for Pickup cleanup_wash->disp_contact disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。